molecular formula C12H10ClNO B192788 4-Chlorophenyl-2-pyridinylmethanol CAS No. 27652-89-7

4-Chlorophenyl-2-pyridinylmethanol

Cat. No.: B192788
CAS No.: 27652-89-7
M. Wt: 219.66 g/mol
InChI Key: ZFUPOFQRQNJDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(pyridin-2-yl)methanol is a chiral alcohol of significant value in organic and medicinal chemistry research. Its primary research application is serving as a critical synthetic intermediate in the preparation of pharmacologically active molecules. Most notably, the (S)-enantiomer of this compound is a key chiral building block in the synthesis of Bepotastine besilate, an FDA-approved antihistamine medication used for treating allergic conditions . The structural motif of this compound, featuring both pyridine and chlorophenyl rings, contributes to its interesting supramolecular properties. Studies of its racemic crystal structure have revealed that the molecules form zigzag chains in the solid state through O–H⋯N hydrogen bonds, with additional stabilization provided by C–Cl⋯π(pyridyl) interactions . This makes it a compound of interest in crystal engineering and for studies focusing on understanding and designing molecular self-assembly driven by hydrogen bonding and halogen interactions. Research into efficient synthetic pathways for this molecule, particularly its enantiopure forms, is an active area of investigation. Advanced methods such as asymmetric catalytic hydrogenation of the corresponding ketone precursor using metal complexes with chiral ligands have been developed to achieve high yield and excellent enantiomeric excess (ee), providing a more efficient route compared to traditional resolution methods .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUPOFQRQNJDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286693
Record name α-(4-Chlorophenyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27652-89-7
Record name α-(4-Chlorophenyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27652-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(pyridin-2-yl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27652-89-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 27652-89-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-(4-Chlorophenyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-chlorophenyl)pyridine-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4-CHLOROPHENYL)(PYRIDIN-2-YL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG0AN693Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Solubility of 4-Chlorophenyl-2-pyridinylmethanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorophenyl-2-pyridinylmethanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and outlines a general experimental protocol for the quantitative determination of solubility. This guide is intended to support researchers and professionals in drug development in handling and formulating this compound.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₀ClNO[1][2][3]
Molecular Weight 219.67 g/mol [1][2][3]
Appearance Colorless to light yellow crystal or powder; Off-White to Grey Solid[1][2]
Melting Point 70-74 °C; 78-80 °C[1][2]
Boiling Point (Predicted) 364.3 ± 32.0 °C[2]
Density (Predicted) 1.275 ± 0.06 g/cm³[1][2]
pKa (Predicted) 12.46 ± 0.20[2]

Qualitative Solubility Profile

Qualitative solubility information for this compound has been reported in several sources. This information provides a general understanding of its behavior in various common laboratory solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubility DescriptionReference
WaterSlightly soluble[1]
Alcohol (general)Soluble[1]
Ether (general)Soluble[1]
ChloroformSoluble, Slightly soluble[1][2]
Dimethyl Sulfoxide (DMSO)Slightly soluble[2]
MethanolSlightly soluble[2]

It is important to note that terms like "soluble" and "slightly soluble" are qualitative and can vary between sources. For precise formulation and experimental design, quantitative solubility determination is crucial.

Experimental Protocol for Quantitative Solubility Determination

The following is a general, comprehensive protocol for determining the quantitative solubility of a compound like this compound. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C and/or 37 °C).

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.

    • Perform the experiment in triplicate for each solvent to ensure the reliability of the results and report the mean and standard deviation.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining and presenting the solubility data for a chemical compound.

Solubility_Workflow Workflow for Solubility Determination of this compound A Select Solvents B Prepare Supersaturated Solutions (Excess Solute) A->B C Equilibrate at Controlled Temperature (e.g., 24-72h) B->C D Sample and Filter Supernatant C->D E Analyze Concentration (e.g., HPLC, UV-Vis) D->E F Quantify using Calibration Curve E->F G Tabulate Quantitative Data (mg/mL or g/L) F->G H Document Experimental Protocol G->H

Caption: General workflow for determining the solubility of a compound.

This guide provides the available solubility information for this compound and a robust, general methodology for its quantitative determination. For specific applications, it is highly recommended that researchers perform their own solubility studies under their precise experimental conditions.

References

Technical Guide: Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 4-Chlorophenyl-2-pyridinylmethanol, a key synthetic intermediate in the pharmaceutical industry. The document summarizes known quantitative data, details relevant experimental protocols, and visualizes experimental workflows.

Introduction

This compound (CAS No: 27652-89-7) is a chiral secondary alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it is a key intermediate in the production of the antihistamines Carbinoxamine and Bepotastine.[1][2] While its primary role is in synthesis, research has also explored its potential direct biological activities, including kinase inhibition and aromatase inhibition.[3] This guide focuses on the available data regarding these activities.

Quantitative Biological Activity Data

Quantitative data on the biological activity of this compound is limited. The most specific finding is the inhibitory activity of its (R)-enantiomer against the Plasmodium falciparum glycogen synthase kinase-3 (PfGSK3).

CompoundTargetActivity TypeValue (nM)Notes
(R)-4-Chlorophenyl-2-pyridinylmethanolPfGSK3IC50698 ± 66Antimalarial drug target.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on common methodologies for the identified activities, representative protocols are provided below.

Kinase Inhibition Assay (Representative Protocol for PfGSK3)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against a purified kinase, such as PfGSK3.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant PfGSK3 enzyme

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • Peptide substrate (e.g., GS-1 peptide for GSK3)

  • Test compound (this compound) dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.

  • Data is plotted as the percentage of kinase inhibition versus the logarithm of the compound concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Aromatase Inhibition Assay (Fluorometric)

This is a common in vitro method to screen for potential aromatase inhibitors.

Objective: To assess the ability of a compound to inhibit the activity of aromatase (CYP19A1).

Materials:

  • Recombinant human aromatase (CYP19A1)

  • Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH generating system

  • Aromatase assay buffer

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Letrozole)

  • 96-well, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound or control, and the recombinant aromatase enzyme.

  • Pre-incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate and the NADPH generating system.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the vehicle control.

  • IC50 values are determined by plotting percent inhibition against the logarithm of the compound concentration.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described experimental protocols.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compound Dispense Dispense compound, kinase, and substrate into 384-well plate Compound_Prep->Dispense Enzyme_Prep Prepare kinase and substrate solution Enzyme_Prep->Dispense ATP_Prep Prepare ATP solution Initiate Initiate reaction with ATP Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add detection reagent and measure luminescence Incubate->Detect Analyze Plot data and calculate IC50 Detect->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Aromatase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Pre_Incubate Pre-incubate enzyme and compound at 37°C Compound_Prep->Pre_Incubate Enzyme_Prep Prepare aromatase enzyme solution Enzyme_Prep->Pre_Incubate Substrate_Prep Prepare substrate and NADPH generating system Initiate Initiate reaction with substrate and NADPH system Substrate_Prep->Initiate Pre_Incubate->Initiate Measure Measure fluorescence over time Initiate->Measure Calculate_Rate Calculate reaction rates Measure->Calculate_Rate Plot_Data Plot % inhibition vs. concentration and calculate IC50 Calculate_Rate->Plot_Data

Caption: Workflow for a fluorometric aromatase inhibition assay.

Discussion and Future Directions

The biological activity of this compound is an area that warrants further investigation. The finding that its (R)-enantiomer inhibits PfGSK3 at a sub-micromolar concentration suggests potential for the development of novel antimalarial agents based on this scaffold. However, comprehensive structure-activity relationship (SAR) studies are needed to optimize this activity and to assess selectivity against human GSK3 isoforms.

While the compound has been suggested as a potential aromatase inhibitor, there is a lack of quantitative data to support this. Further screening and determination of IC50 values are necessary to validate this hypothesis.

Additionally, cytotoxicity studies on various cell lines would be crucial to assess the therapeutic window of this compound and its derivatives. Understanding the signaling pathways modulated by this compound, potentially through its downstream products Carbinoxamine (histamine H1 receptor antagonist) and Bepotastine (histamine H1 receptor antagonist), could provide insights into its broader pharmacological effects.

References

A Technical Guide to 4-Chlorophenyl-2-pyridinylmethanol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chlorophenyl-2-pyridinylmethanol, a pivotal synthetic intermediate in the pharmaceutical industry. Its unique structure serves as a critical building block for a range of therapeutic agents, most notably the first-generation antihistamine, Carbinoxamine. This document details the synthesis, chemical properties, and applications of this intermediate, offering comprehensive experimental protocols and quantitative data to support research and development efforts.

Chemical Properties and Significance

This compound (also known as α-(4-chlorophenyl)pyridine-2-methanol) is an organic compound with the chemical formula C₁₂H₁₀ClNO.[1][2] It serves as a versatile precursor in organic synthesis due to its diarylmethanol structure, which is recognized as a privileged scaffold in medicinal chemistry.[3] This intermediate is crucial for synthesizing more complex molecules, including the antihistamine Carbinoxamine and the non-sedating H1-antagonist Bepotastine.[4][5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO[1][2][6]
Molecular Weight 219.67 g/mol [5][7][8]
CAS Number 27652-89-7[5][6][7]
Appearance Off-White to Gray Solid / Colorless to light yellow crystal or powder[1][2][5]
Melting Point ~70-74 °C[1][2]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, alcohol, ether; slightly soluble in water[1][2][5]
IUPAC Name (4-chlorophenyl)(pyridin-2-yl)methanol[8][9]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective industrial approach involves a two-step process starting from 2-(p-chlorobenzyl)pyridine: an oxidation followed by a reduction.[10] Another prominent method is the Grignard reaction.[3]

Synthesis via Oxidation-Reduction

This pathway involves the oxidation of 2-(p-chlorobenzyl)pyridine to form the intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, which is subsequently reduced to the desired secondary alcohol.

G cluster_0 Synthesis Workflow A 2-(p-chlorobenzyl)pyridine B (4-chlorophenyl)(pyridin-2-yl)methanone (Ketone Intermediate) A->B Oxidation (e.g., KMnO₄) C This compound B->C Reduction (e.g., NaBH₄)

Caption: Oxidation-Reduction Synthesis Workflow.
Detailed Experimental Protocols

Protocol 2.2.1: Oxidation of 2-(p-chlorobenzyl)pyridine [10]

  • Reaction Setup: To a stirred solution of 2-(p-chlorobenzyl)pyridine (25g) in water (100ml), heat the mixture to 85°C.

  • Oxidant Addition: Add potassium permanganate (KMnO₄) (30g) in batches, ensuring the reaction temperature does not exceed 95°C.

  • Reaction Maintenance: After the addition is complete, maintain the reaction mixture at 85-95°C for 4 hours.

  • Work-up: Quench the reaction by adding methanol (1ml) and stir for 10 minutes. Cool the mixture to 60°C and add ethyl acetate (75ml).

  • Isolation: Cool to 30°C, perform suction filtration, and wash the filter cake with ethyl acetate (50ml). Separate the layers of the filtrate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (50ml). Combine the organic layers, wash with water (100ml), and concentrate under reduced pressure. Recrystallize the residue from petroleum ether to yield the ketone intermediate.

ParameterValue
Starting Material 2-(p-chlorobenzyl)pyridine (25g)
Oxidizing Agent Potassium Permanganate (30g)
Reaction Temperature 85-95°C
Reaction Time 4 hours
Reported Yield ~86% (for the ketone intermediate)

Protocol 2.2.2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone [10]

  • Reaction Setup: Dissolve the ketone intermediate obtained from the previous step in a suitable solvent (e.g., methanol).

  • Reductant Addition: Add a reducing agent, such as sodium borohydride (NaBH₄), in batches at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-6 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Quench the reaction carefully with water.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. A 75% yield has been reported for a similar reduction process.[4]

Application in the Synthesis of Carbinoxamine

This compound is a direct precursor to Carbinoxamine, a first-generation ethanolamine antihistamine. The synthesis involves an etherification reaction, where the hydroxyl group of the intermediate is converted to a 2-(dimethylamino)ethoxy group.

G cluster_0 Carbinoxamine Synthesis A 4-Chlorophenyl- 2-pyridinylmethanol B 2-(Dimethylamino)ethyl chloride C Carbinoxamine A->C B->C

Caption: Synthesis of Carbinoxamine from the Intermediate.
General Experimental Protocol: Etherification

  • Reaction Setup: In an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent like Tetrahydrofuran (THF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the corresponding alkoxide.

  • Alkylating Agent: Add 2-(dimethylamino)ethyl chloride to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified using silica gel column chromatography to yield Carbinoxamine.

Biological Context: Mechanism of Action of Carbinoxamine

Carbinoxamine functions as a histamine H1 receptor antagonist.[11][12][13] In an allergic response, histamine is released and binds to H1 receptors, causing symptoms like itching, vasodilation, and bronchial constriction. Carbinoxamine competitively inhibits histamine from binding to these receptors, thereby alleviating the symptoms of the allergic reaction.[11][12][14] As a first-generation antihistamine, it also possesses anticholinergic and sedative properties.[12][13][15]

G cluster_0 Histamine H1 Receptor Signaling Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine MastCell->Histamine releases H1R H1 Receptor Histamine->H1R binds Symptoms Allergic Symptoms (Itching, Vasodilation, etc.) H1R->Symptoms leads to Carbinoxamine Carbinoxamine Carbinoxamine->H1R blocks

Caption: Mechanism of Action of Carbinoxamine.

Conclusion

This compound is a demonstrably valuable intermediate in pharmaceutical synthesis. Its straightforward, high-yielding preparation and its core structural role in the synthesis of active pharmaceutical ingredients like Carbinoxamine underscore its importance in drug discovery and development. The protocols and data presented in this guide offer a foundational resource for chemists and researchers working to leverage this versatile compound in creating novel therapeutics.

References

Potential Therapeutic Applications of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-Chlorophenyl-2-pyridinylmethanol have emerged as a promising class of compounds with diverse therapeutic potential. This technical guide provides an in-depth overview of the current research, focusing on their applications in oncology and inflammation. The document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows to support further investigation and drug development efforts in this area.

Anti-Cancer Applications: Targeting Glioblastoma

Recent studies have highlighted the potential of this compound derivatives, particularly pyrano[2,3-c]pyrazole analogs, as potent anti-glioma agents.[1][2][3] Glioblastoma is an aggressive and common primary brain tumor.[4] A key mechanism of action for these compounds is the inhibition of the PI3K/AKT signaling pathway, which is frequently overactivated in glioblastoma and plays a crucial role in cell survival, proliferation, and resistance to therapy.[5][6][7][8]

Quantitative Data: In Vitro Efficacy and Kinase Inhibition

A notable derivative, compound 4j, a pyrano[2,3-c]pyrazole containing the 4-chlorophenyl moiety, has demonstrated significant inhibitory activity against Protein Kinase B (PKB)/AKT isoforms and potent anti-proliferative effects in glioblastoma cell lines.[1][2][3]

CompoundTargetAssay TypeCell LineIC50/EC50 (µM)Reference
4j AKT1/PKBαBiochemical IC50-14[1]
4j AKT2/PKBβBiochemical IC50-12[1]
4j Cell ViabilityEC50GL261 (glioma)20[2]
4j Cell ViabilityEC50GBM6 (glioblastoma)30[2]
4j Cell ViabilityEC50GBM22 (glioblastoma)30[2]
Experimental Protocols

This protocol outlines a typical biochemical assay to determine the 50% inhibitory concentration (IC50) of a test compound against purified AKT kinases.[1][8]

Materials:

  • Purified recombinant human AKT1 and AKT2 enzymes

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP

  • Substrate peptide (e.g., a GSK-3 derived peptide)

  • Test compound (e.g., compound 4j) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the purified AKT enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using a non-linear regression analysis.

This protocol describes the determination of the 50% effective concentration (EC50) of a test compound on the viability of glioblastoma cell lines.[9][10][11][12][13]

Materials:

  • Glioblastoma cell lines (e.g., GL261, U87, U251)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the glioblastoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

This assay assesses the ability of a test compound to inhibit the self-renewal and proliferation of glioblastoma stem-like cells cultured as neurospheres.[14][15][16][17][18]

Materials:

  • Patient-derived glioblastoma stem-like cells or established cell lines (e.g., GBM12, GBM76)

  • Neurosphere culture medium (e.g., serum-free DMEM/F12 supplemented with EGF, bFGF, and B27)

  • Test compound dissolved in DMSO

  • Ultra-low attachment plates (e.g., 6-well or 96-well)

  • Incubator (37°C, 5% CO2)

  • Microscope with imaging capabilities

Procedure:

  • Dissociate existing neurospheres into single cells.

  • Seed the single cells in ultra-low attachment plates at a low density in neurosphere culture medium.

  • Treat the cells with the test compound or a vehicle control.

  • Incubate the plates for a period of 7-21 days to allow for neurosphere formation.

  • Capture images of the neurospheres periodically.

  • Measure the diameter and count the number of neurospheres formed in each condition.

  • Analyze the data to determine the effect of the compound on neurosphere formation and growth.

Signaling Pathway and Experimental Workflow

The primary mechanism of anti-glioma activity for these compounds is the inhibition of the PI3K/AKT signaling pathway.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Downstream Effectors (e.g., GSK-3β, mTORC1) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Compound4j This compound Derivative (e.g., Compound 4j) Compound4j->AKT Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Anti_Glioma_Workflow Synthesis Synthesis of Derivatives KinaseAssay In Vitro Kinase Assay (AKT1/2) Synthesis->KinaseAssay CellViability 2D Cell Viability Assay (MTT) Synthesis->CellViability Neurosphere 3D Neurosphere Formation Assay Synthesis->Neurosphere LeadCompound Lead Compound Identification KinaseAssay->LeadCompound CellViability->LeadCompound Neurosphere->LeadCompound InVivo In Vivo Animal Models LeadCompound->InVivo Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Cell Immune Cell (e.g., Macrophage) Stimulus->Cell NFkB NF-κB Pathway Cell->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Compound This compound Derivative Compound->NFkB Inhibition Compound->COX2 Compound->iNOS Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Cytokines->Inflammation Anti_Inflammatory_Workflow Synthesis Synthesis of Derivatives InVitro In Vitro Assays (e.g., LPS-stimulated macrophages) Synthesis->InVitro InVivo In Vivo Model (Carrageenan-induced paw edema) Synthesis->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Chiral Properties of 4-Chlorophenyl-2-pyridinylmethanol and its Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl-2-pyridinylmethanol is a chiral secondary alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals. Its molecular structure, featuring a stereogenic center at the carbinol carbon, gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers can lead to differential biological activities, a key consideration in drug design and development. This technical guide provides a comprehensive overview of the chiral properties, synthesis, separation, and biological significance of this compound and its enantiomers.

While this guide consolidates available information, it is important to note that specific optical rotation values and direct biological activity data for the individual enantiomers of this compound are not extensively reported in publicly available literature. The primary focus of existing research lies on its utility as a precursor to pharmacologically active molecules such as the antihistamines Bepotastine and Carbinoxamine.

Physicochemical and Chiral Properties

The racemic mixture of this compound is a white to light-brown solid. The presence of the chiral center dictates its interaction with polarized light and chiral environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClNO--INVALID-LINK--
Molecular Weight219.67 g/mol --INVALID-LINK--
CAS Number (Racemate)27652-89-7--INVALID-LINK--
CAS Number (S)-enantiomer176022-47-2--INVALID-LINK--
CAS Number (R)-enantiomer112966-26-4--INVALID-LINK--

Table 2: Chiral Properties of this compound Enantiomers

Property(S)-enantiomer(R)-enantiomerSource
Specific Optical Rotation ([α]D) Data not availableData not availableN/A
Enantiomeric Excess (ee) achieved in synthesis up to >99% (biocatalytic)Data not available--INVALID-LINK--

Synthesis and Enantioselective Methodologies

The synthesis of this compound can be achieved through several routes, yielding either the racemic mixture or, with stereocontrol, the individual enantiomers.

Synthesis of Racemic this compound

A common method for preparing the racemic mixture involves a two-step process: the oxidation of 2-(4-chlorobenzyl)pyridine to the corresponding ketone, followed by reduction.

G cluster_synthesis Synthesis of Racemic this compound start 2-(4-chlorobenzyl)pyridine ketone (4-chlorophenyl)(pyridin-2-yl)methanone start->ketone Oxidation (e.g., KMnO₄) racemate Racemic (±)-4-Chlorophenyl-2-pyridinylmethanol ketone->racemate Reduction (e.g., KBH₄, NaBH₄)

Fig. 1: General workflow for the synthesis of racemic this compound.

Step 1: Oxidation to (4-chlorophenyl)(pyridin-2-yl)methanone [1]

  • To a stirred solution of 2-(4-chlorobenzyl)pyridine (25.0 g) in water (100 mL), heat the mixture to 85°C.

  • Add potassium permanganate (30.0 g) portion-wise, maintaining the temperature below 95°C.

  • After the addition is complete, continue stirring at 85-95°C for 4 hours.

  • Quench the reaction by adding methanol (1 mL) and stir for an additional 10 minutes.

  • Cool the mixture to 60°C and add ethyl acetate (75 mL).

  • Cool further to 30°C and filter the mixture.

  • Wash the filter cake with ethyl acetate (50 mL).

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (50 mL).

  • Combine the organic layers, wash with water (100 mL), and concentrate under reduced pressure.

  • Recrystallize the residue from petroleum ether to yield (4-chlorophenyl)(pyridin-2-yl)methanone as white crystals.

Step 2: Reduction to Racemic this compound [1]

  • Dissolve the ketone (20.0 g) in methanol (50 mL) and cool the solution in an ice-water bath to below 20°C.

  • Add potassium borohydride (1.7 g) portion-wise, ensuring the temperature does not exceed 40°C.

  • After the addition, allow the reaction to stir for 30 minutes, monitoring for completion by TLC.

  • Remove the methanol under reduced pressure.

  • To the residue, add water (100 mL) and dichloromethane (50 mL) and stir for 30 minutes.

  • Separate the layers and extract the aqueous layer twice with dichloromethane (50 mL each).

  • Combine the organic layers, wash with water (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the racemic alcohol as a white crystalline solid.

Enantioselective Synthesis

The preparation of enantiomerically enriched this compound is crucial for its use in chiral drug synthesis. Biocatalytic reduction of the corresponding ketone is a highly effective method.

G cluster_enantiosynthesis Enantioselective Synthesis of (S)-4-Chlorophenyl-2-pyridinylmethanol ketone (4-chlorophenyl)(pyridin-2-yl)methanone s_enantiomer (S)-4-Chlorophenyl-2-pyridinylmethanol (ee > 99%) ketone->s_enantiomer enzyme Alcohol Dehydrogenase (e.g., from Kluyveromyces polysporus) enzyme->s_enantiomer Biocatalytic Reduction

Fig. 2: Biocatalytic approach for the enantioselective synthesis of the (S)-enantiomer.

Note: A specific detailed protocol for this biocatalytic reduction is proprietary and found in patent literature. The following is a generalized procedure based on common practices in biocatalysis.

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Disperse the substrate, (4-chlorophenyl)(pyridin-2-yl)methanone, in the buffered solution, potentially with a co-solvent to aid solubility.

  • Add the alcohol dehydrogenase enzyme (e.g., from Kluyveromyces polysporus).

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress and enantiomeric excess (ee) of the product by chiral HPLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the (S)-enantiomer.

Chiral Separation

The resolution of racemic this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). The choice of chiral stationary phase (CSP) and mobile phase is critical for effective separation.

Table 3: Chiral HPLC Separation Parameters for Related Compounds

Chiral Stationary PhaseMobile PhaseApplicationSource
Chiralcel OD-HIsopropanol-Hexane (3:7)Determination of ee for (S)-enantiomer--INVALID-LINK--
Chiralpak IDAcetonitrile-Water-Ammonia (90:10:0.1, v/v/v)Separation of Carbinoxamine enantiomers--INVALID-LINK--
  • Column: Chiralcel OD-H (or a similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 70:30 v/v). The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL of a solution of the sample in the mobile phase.

  • Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess.

Biological Significance and Signaling Pathways

The enantiomers of this compound are precursors to potent H1 antihistamines. The (S)-enantiomer is a key intermediate in the synthesis of Bepotastine, a second-generation antihistamine, while the racemic mixture is used to produce Carbinoxamine, a first-generation antihistamine.

H1 antihistamines function as inverse agonists at the H1 histamine receptor, a G-protein coupled receptor (GPCR). Their binding stabilizes the inactive conformation of the receptor, thereby reducing the downstream signaling cascade initiated by histamine.

G cluster_pathway Histamine H1 Receptor Signaling Pathway and Antihistamine Action Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Antihistamine Antihistamine (e.g., Bepotastine, Carbinoxamine) Antihistamine->H1R Inhibits (Inverse Agonist) Gq Gq protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression (Cytokines, Adhesion Molecules) NFkB->Inflammation

Fig. 3: Simplified signaling pathway of the H1 histamine receptor and the inhibitory action of antihistamines.

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein.[2][3] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in the activation of transcription factors like NF-κB, leading to the expression of pro-inflammatory genes.[2][3]

Antihistamines derived from this compound enantiomers block this cascade at its inception by preventing the initial activation of the H1 receptor by histamine.[2][3]

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. While the synthesis of its racemic form is straightforward, the enantioselective synthesis, particularly through biocatalytic methods, provides access to the specific stereoisomers required for the production of modern pharmaceuticals. The development of robust chiral separation techniques is essential for the quality control and analysis of these enantiomers. Although direct biological activity data for the enantiomeric alcohols is scarce, their role as precursors to potent antihistamines underscores the critical importance of stereochemistry in their application. Future research focusing on the specific pharmacological properties of the individual enantiomers could reveal novel biological activities and further expand their utility in drug discovery.

References

Spectroscopic and Synthetic Insights into 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic properties of 4-Chlorophenyl-2-pyridinylmethanol, a key intermediate in pharmaceutical synthesis.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside relevant experimental protocols.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are available through databases such as SpectraBase, detailed peak assignments are provided below based on theoretical analysis and data from structurally related compounds.[3]

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5d1HPyridinyl-H6
~7.7t1HPyridinyl-H4
~7.4d1HPyridinyl-H5
~7.3d2HChlorophenyl-H2, H6
~7.2d2HChlorophenyl-H3, H5
~7.1t1HPyridinyl-H3
~5.7s1HMethanol-CH
~5.5s1HMethanol-OH

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~160Pyridinyl-C2
~148Pyridinyl-C6
~142Chlorophenyl-C1
~137Pyridinyl-C4
~133Chlorophenyl-C4
~128Chlorophenyl-C3, C5
~128Chlorophenyl-C2, C6
~122Pyridinyl-C5
~120Pyridinyl-C3
~75Methanol-CH
Infrared (IR) Spectroscopy

The vibrational modes of this compound have been investigated through theoretical calculations, providing insight into its structural characteristics.[4]

Table 3: Key IR Absorption Bands (Theoretical) [4]

Wavenumber (cm⁻¹)Vibrational Mode
3741O-H stretch
3110-2929C-H stretch (aromatic)
1583, 1575, 1559C-C stretch (aromatic)
1100-800C-C stretch (mixed modes)
Mass Spectrometry (MS)

Mass spectrometric analysis provides crucial information regarding the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

TechniqueIonm/z
Electrospray Ionization (ESI)[M+H]⁺220

Experimental Protocols

The following sections detail generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are recorded to identify the functional groups present in the molecule.

Sample Preparation:

  • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Thin Film: Dissolve the sample in a volatile solvent, cast the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[3]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Place the sample in the beam path and record the sample spectrum.

  • The final spectrum is obtained by rationing the sample spectrum against the background spectrum. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI):

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 μg/mL).

  • Infuse the solution directly into the ESI source or introduce it via liquid chromatography.

  • The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized to achieve maximum signal intensity for the [M+H]⁺ ion.

Gas Chromatography-Mass Spectrometry (GC-MS): [3]

  • Dissolve the sample in a volatile organic solvent.

  • Inject the solution into the GC, where the compound is separated from any impurities.

  • The eluent from the GC column is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Synthetic Workflow

This compound is a valuable precursor in the synthesis of several pharmaceutical agents. The following diagram illustrates a common synthetic route to this intermediate.

SynthesisWorkflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Grignard Reaction cluster_product Product 2-bromopyridine 2-Bromopyridine Grignard_Reagent Formation of 2-Pyridinylmagnesium bromide 2-bromopyridine->Grignard_Reagent Mg, THF 4-chlorobenzaldehyde 4-Chlorobenzaldehyde Addition Nucleophilic Addition 4-chlorobenzaldehyde->Addition Grignard_Reagent->Addition Product This compound Addition->Product Aqueous Workup

Caption: A typical Grignard reaction pathway for the synthesis of this compound.

Logical Relationship of Spectroscopic Analysis

The combination of different spectroscopic techniques provides a comprehensive structural confirmation of this compound.

SpectroscopicAnalysis Spectroscopic Data Integration for Structural Elucidation MS Mass Spectrometry (Molecular Weight) Structure Confirmed Structure: This compound MS->Structure IR Infrared Spectroscopy (Functional Groups) IR->Structure NMR NMR Spectroscopy (Connectivity & Environment) NMR->Structure

Caption: Integration of spectroscopic data for the structural confirmation of the target compound.

References

In-Depth Technical Guide to the Safety and Handling of 4-Chlorophenyl-2-pyridinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Chlorophenyl-2-pyridinylmethanol (CAS No. 27652-89-7). The information is intended for laboratory personnel and professionals involved in drug development and scientific research.

Chemical and Physical Properties

This compound is a synthetic intermediate with the molecular formula C₁₂H₁₀ClNO.[1] It is recognized for its role as a key building block in the synthesis of various pharmaceutical compounds.[2]

PropertyValueSource
Molecular Weight 219.66 g/mol [1]
Appearance Colorless to light yellow crystal or powder[3]
Melting Point 70-74 °C[3]
Boiling Point 364.3 °C at 760 mmHg[4]
Flash Point 174.1 °C[4]
Solubility Soluble in alcohol, ether, and chloroform; slightly soluble in water[3]
Density 1.275 g/cm³[4]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowed

This classification is based on aggregated GHS information from multiple notifications to the European Chemicals Agency (ECHA).[1]

Toxicological Data

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3] Avoid skin contact.[3]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

General Hygiene Practices:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.

First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of water.

  • If Inhaled: Move person into fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves a two-step process of oxidation followed by reduction.

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

  • Add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water to a reaction vessel.

  • While stirring, heat the mixture to 85°C.

  • Add 30g of potassium permanganate in batches, ensuring the temperature does not exceed 95°C.

  • Maintain the reaction at 85-95°C for 4 hours.

  • Cool the mixture, extract with ethyl acetate, wash, concentrate, and recrystallize to obtain the intermediate compound, (4-chlorophenyl)(pyridin-2-yl)methanone.

Step 2: Reduction to this compound

  • Dissolve the intermediate from Step 1 in a suitable solvent.

  • Add a reducing agent (e.g., sodium borohydride) in batches while stirring at normal temperature for 2-6 hours.

  • Concentrate the mixture, quench the reaction, extract, wash, dry, and concentrate to obtain the final product, this compound.

This is a summarized protocol based on patent literature and should be adapted and optimized for specific laboratory conditions.

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural motifs and use as a pharmaceutical intermediate suggest potential biological interactions.

dot

Signaling_Pathway cluster_compound This compound cluster_targets Potential Biological Targets cluster_effects Potential Downstream Effects Compound 4-Chlorophenyl- 2-pyridinylmethanol Aromatase Aromatase (CYP19A1) Compound->Aromatase Inhibition? CYPs Cytochrome P450 Enzymes Compound->CYPs Interaction? Estrogen Altered Estrogen Synthesis Aromatase->Estrogen Metabolism Modified Drug Metabolism CYPs->Metabolism

Caption: Potential biological interactions of this compound.

Workflow for Handling and Safety Assessment:

dot

Handling_Workflow cluster_planning Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Response A Review SDS and Technical Data B Assess Risks A->B C Select Appropriate PPE B->C D Work in a Fume Hood C->D E Weigh and Transfer Carefully D->E F Decontaminate Work Area E->F Spill Spill E->Spill Exposure Exposure E->Exposure G Dispose of Waste Properly F->G H Store Securely G->H

Caption: Recommended workflow for handling this compound.

References

The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Discovery, History, and Synthetic Methodologies for a Key Pharmaceutical Intermediate

Introduction

4-Chlorophenyl-2-pyridinylmethanol, a chiral alcohol, holds significant importance in the pharmaceutical industry as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a crucial precursor for the production of Bepotastine, a non-sedating H1-antagonist with anti-inflammatory properties, and Carbinoxamine, a histamine H1 antagonist.[1][2] The strategic importance of this compound has driven the development of several synthetic routes, each with distinct advantages and challenges, ranging from classical organometallic reactions to modern biocatalytic approaches. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key experimental protocols, quantitative data, and process workflows for researchers, scientists, and drug development professionals.

Historical Context and Discovery

Research into diarylmethanols, the class of compounds to which this compound belongs, has long been a focus in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.[3] The synthesis of this compound itself has been approached through various chemical strategies, reflecting the evolution of synthetic organic chemistry. Early methods likely relied on established organometallic techniques, while more recent developments have focused on improving efficiency, cost-effectiveness, and stereoselectivity, leading to the exploration of biocatalysis and advanced reactor technologies.[3]

Synthetic Methodologies

Several key methodologies have been established for the synthesis of this compound. The most prominent approaches include Grignard reactions and a two-step oxidation-reduction sequence. More recently, biocatalytic methods have emerged as a highly efficient and stereoselective alternative.

Grignard Reaction Synthesis

The Grignard reaction offers a direct and versatile method for the formation of the carbon-carbon bond necessary to construct the this compound backbone. This one-pot synthesis typically involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with pyridine-2-carboxaldehyde.[3]

Experimental Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).

    • Add a crystal of iodine to initiate the reaction.

    • Cover the magnesium with anhydrous tetrahydrofuran (THF).

    • In the dropping funnel, dissolve 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 4-bromochlorobenzene solution to the magnesium. The reaction is initiated by observing bubbling and a gentle reflux.

    • Once initiated, add the remaining 4-bromochlorobenzene solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pyridine-2-carboxaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve pyridine-2-carboxaldehyde (0.9 equivalents) in anhydrous THF in the dropping funnel.

    • Add the pyridine-2-carboxaldehyde solution dropwise to the cooled and stirred Grignard reagent. Maintain a low temperature to favor 1,2-addition.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound.[1]

Quantitative Data for Grignard Synthesis:

ParameterValueReference
Yield~75%[1]
Starting Materials4-bromochlorobenzene, Magnesium, Pyridine-2-carboxaldehyde[1][3]
SolventAnhydrous Tetrahydrofuran (THF)[1][3]
Reaction TimeSeveral hours[1]

Experimental Workflow for Grignard Synthesis:

G A Grignard Reagent Formation (4-chlorophenylmagnesium bromide) B Reaction with Pyridine-2-carboxaldehyde A->B Anhydrous THF C Quenching with aq. NH4Cl B->C 0°C to RT D Extraction with Ethyl Acetate C->D E Washing and Drying D->E F Purification (Column Chromatography) E->F G Final Product: This compound F->G

Grignard reaction workflow.
Two-Step Oxidation-Reduction Synthesis

This method involves the oxidation of 2-(p-chlorobenzyl)pyridine to the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, followed by its reduction to the desired alcohol.[4] This two-step process allows for the isolation and purification of the intermediate ketone, potentially leading to a purer final product.

Experimental Protocol:

  • Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

    • To a solution of 2-(p-chlorobenzyl)pyridine (1.0 equivalent) in a suitable solvent (e.g., water or dioxane), add an oxidizing agent such as potassium permanganate or chromium trioxide.[3][4]

    • Heat the reaction mixture to 85-95 °C and maintain this temperature for 4-6 hours.[4]

    • Cool the mixture and perform an appropriate work-up, which may include filtration, extraction with an organic solvent like ethyl acetate, washing, and concentration.[4]

    • Recrystallize the crude product from a suitable solvent (e.g., petroleum ether) to obtain pure (4-chlorophenyl)(pyridin-2-yl)methanone.[4]

  • Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone

    • Dissolve the ketone intermediate in a solvent such as ethanol or methanol.

    • Add a reducing agent, for example, sodium borohydride, in portions while stirring at room temperature.[3][4]

    • Continue stirring for 2-6 hours until the reaction is complete (monitored by TLC).[4]

    • Quench the reaction, typically with water, and remove the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash the combined organic layers, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain this compound.

Quantitative Data for Oxidation-Reduction Synthesis:

ParameterStep 1: OxidationStep 2: ReductionReference
Starting Material2-(p-chlorobenzyl)pyridine(4-chlorophenyl)(pyridin-2-yl)methanone[4]
ReagentsPotassium PermanganateSodium Borohydride[4]
SolventWaterEthanol[4]
Temperature85-95 °CRoom Temperature[4]
Reaction Time4-6 hours2-6 hours[4]
Yield60-97%High[3][4]

Experimental Workflow for Oxidation-Reduction Synthesis:

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction A 2-(p-chlorobenzyl)pyridine B Oxidation A->B KMnO4, 85-95°C C (4-chlorophenyl)(pyridin-2-yl)methanone B->C D (4-chlorophenyl)(pyridin-2-yl)methanone E Reduction D->E NaBH4, RT F This compound E->F

Two-step oxidation-reduction workflow.
Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and environmentally friendly method for the stereoselective synthesis of chiral alcohols. This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs), to reduce the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, to a single enantiomer of the corresponding alcohol with high enantiomeric excess (ee).[3]

Experimental Protocol (General Overview):

  • Biocatalyst Preparation:

    • Recombinant E. coli cells expressing a suitable alcohol dehydrogenase are cultured and harvested.

  • Asymmetric Reduction:

    • The reduction of (4-chlorophenyl)(pyridin-2-yl)methanone is carried out in a buffered aqueous solution or a biphasic system (e.g., water-cyclohexane) containing the whole-cell biocatalyst and a co-factor regeneration system (e.g., using glucose and glucose dehydrogenase).

    • The reaction is stirred at a controlled temperature and pH until high conversion is achieved.

  • Product Isolation:

    • The product is extracted from the reaction mixture using an organic solvent.

    • The organic phase is separated, dried, and concentrated to yield the enantioenriched this compound.

Quantitative Data for Biocatalytic Synthesis:

ParameterValueReference
Yield>99%[3]
Enantiomeric Excess (ee)>99%[3]
BiocatalystRecombinant E. coli expressing Alcohol Dehydrogenase[3]
Reaction SystemWater-cyclohexane liquid-liquid system[3]
Reaction Time (Microreactor)80 minutes[3]

Logical Relationship for Biocatalytic Synthesis Improvement:

G A Traditional Batch Reactor E Shorter Reaction Time (270 min -> 80 min) A->E B Microreactor Technology (3D bending microchannels) C Increased Interfacial Area B->C F High Stereoselectivity & Yield (>99% ee, 99.6% yield) B->F D Reduced Mass Transfer Limitations C->D D->E

Advantage of microreactors in biocatalysis.

Summary and Future Outlook

The synthesis of this compound has evolved from traditional chemical methods to highly efficient and selective biocatalytic processes. While Grignard reactions and oxidation-reduction sequences remain viable options, the demand for enantiomerically pure intermediates for pharmaceutical applications has propelled the development of asymmetric synthesis routes. The use of biocatalysis, particularly when coupled with advanced microreactor technology, offers significant advantages in terms of yield, stereoselectivity, and process efficiency. Future research will likely focus on the discovery of more robust and efficient enzymes, the optimization of reaction conditions for industrial-scale production, and the development of continuous flow processes to further enhance the sustainability and cost-effectiveness of this compound synthesis.

References

Methodological & Application

Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the chemical synthesis of 4-Chlorophenyl-2-pyridinylmethanol, a key intermediate in the manufacturing of various pharmaceutical compounds, including the antihistamine bepotastine.[1][2][3][4] The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to two primary synthesis methodologies: a two-step oxidation and reduction pathway and a Grignard reaction-based approach.

Summary of Synthetic Protocols

Two effective methods for the synthesis of this compound are presented. The first involves the oxidation of 2-(p-chlorobenzyl)pyridine to an intermediate ketone, followed by reduction to the final product. The second utilizes a Grignard reaction between 4-chlorophenylmagnesium bromide and a pyridine precursor.

ParameterOxidation and Reduction MethodGrignard Reaction Method
Starting Material 2-(p-chlorobenzyl)pyridinep-chlorobromobenzene, 2-Cyanopyridine
Key Intermediates (4-chlorophenyl)(pyridin-2-yl)methanone4-chlorophenylmagnesium bromide
Oxidizing Agent Potassium permanganateNot Applicable
Reducing Agent Sodium borohydrideNot Applicable (Direct formation)
Overall Yield ~86% (Oxidation), High (Reduction)75%
Reaction Time 4-6 hours (Oxidation), 2-6 hours (Reduction)Not specified
Reaction Temperature 85-95°C (Oxidation), Room Temperature (Reduction)-5°C to 25°C

Experimental Protocols

Method 1: Oxidation and Reduction of 2-(p-chlorobenzyl)pyridine

This two-step protocol provides a reliable method for the synthesis of this compound.

Step 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone

  • To a reaction vessel, add 25g of 2-p-chlorobenzyl pyridine and 100ml of water.

  • While stirring, heat the mixture to 85°C.

  • In batches, add 30g of potassium permanganate, ensuring the temperature does not exceed 95°C.

  • Maintain the reaction at 85-95°C for 4 hours.

  • After the incubation period, add 1ml of methanol and stir for an additional 10 minutes.

  • Cool the mixture to 60°C and add 75ml of ethyl acetate.

  • Continue cooling to 30°C and perform suction filtration.

  • Wash the filter cake with 50ml of ethyl acetate.

  • Separate the layers of the filtrate and wash the oil layer with 100ml of a suitable washing solution.

  • Extract the aqueous layer with 50ml of ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to remove the ethyl acetate.

  • Add 100ml of petroleum ether and stir until the solid is fully dissolved.

  • Cool the solution to 0-5°C and incubate for 2 hours to allow for crystallization.

  • Filter the mixture and wash the filter cake with 25ml of petroleum ether.

  • Dry the resulting white crystals at 50°C. The expected yield is approximately 23g (86%).[5]

Step 2: Synthesis of this compound

  • Dissolve the (4-chlorophenyl)(pyridin-2-yl)methanone obtained in the previous step in a suitable solvent.

  • Add a reducing agent, such as sodium borohydride, in batches.

  • Stir the reaction mixture for 2-6 hours at room temperature.[5]

  • After the reaction is complete, concentrate the solution.

  • Quench the reaction, followed by extraction, washing, and drying of the organic phase.

  • Finally, concentrate the solution to obtain this compound.[5]

Method 2: Grignard Reaction

This method provides a direct route to this compound.

  • Prepare the Grignard reagent, 4-chlorophenylmagnesium bromide, by reacting para-chlorobromobenzene with magnesium turnings in anhydrous THF under an inert atmosphere.[1]

  • In a separate reaction vessel, dissolve 2-cyanopyridine in THF.

  • Cool the 2-cyanopyridine solution and slowly add the prepared 4-chlorophenylmagnesium bromide. The reaction is typically carried out at a temperature between -5°C and 25°C.[1]

  • After the addition is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.[1][2]

  • Extract the product with ethyl acetate.

  • Combine the organic phases and wash sequentially with water and saturated saline.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 40% ethyl acetate/hexane eluent to yield this compound. A yield of 75% has been reported for this method.[2]

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_oxidation_reduction Method 1: Oxidation and Reduction cluster_grignard Method 2: Grignard Reaction Start1 2-(p-chlorobenzyl)pyridine Oxidation Oxidation (KMnO4, H2O, 85-95°C) Start1->Oxidation Step 1 Intermediate (4-chlorophenyl)(pyridin-2-yl)methanone Oxidation->Intermediate Reduction Reduction (NaBH4, Room Temp) Intermediate->Reduction Step 2 Product1 This compound Reduction->Product1 Start2a p-chlorobromobenzene + Mg Grignard_Reagent 4-chlorophenylmagnesium bromide Start2a->Grignard_Reagent Formation Reaction Grignard Reaction (THF, -5 to 25°C) Grignard_Reagent->Reaction Start2b 2-Cyanopyridine Start2b->Reaction Product2 This compound Reaction->Product2

Caption: Synthetic routes for this compound.

This document is intended for informational purposes for qualified researchers and should not be considered a substitute for a thorough safety and risk assessment prior to commencing any chemical synthesis.

References

Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorophenyl-2-pyridinylmethanol is a key intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine bepotastine.[1][2] Its synthesis is of significant interest, and the Grignard reaction represents a fundamental and versatile method for its preparation. This protocol details the synthesis of this compound through the reaction of a pyridyl Grignard reagent with 4-chlorobenzaldehyde. The Grignard reaction is a powerful tool for forming carbon-carbon bonds, where an organomagnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon atom, such as the one in a carbonyl group.[3][4][5]

Reaction Principle

The synthesis involves two main steps: the formation of the Grignard reagent from 2-bromopyridine and magnesium metal, followed by the nucleophilic addition of the resulting 2-pyridylmagnesium bromide to 4-chlorobenzaldehyde. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent.[6][7] Subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol product.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound and related reactions.

ParameterValueReference
Yield (Grignard Method) 75%[2]
Yield (Reduction Method) 97%[8]
Mass Spectrum (ESI-MS) m/z 220 ([M+H]⁺)[2]
Melting Point 70-74 °C[9]

Experimental Workflow Diagram

Grignard_Synthesis_Workflow Experimental Workflow for Grignard Synthesis A Preparation of Glassware and Reagents (Anhydrous Conditions) B Formation of Grignard Reagent (2-Bromopyridine + Mg in Ether) A->B Inert Atmosphere (N2 or Ar) C Addition of 4-Chlorobenzaldehyde B->C Controlled Temperature (e.g., 0 °C) D Reaction Quenching (e.g., sat. aq. NH4Cl) C->D After complete reaction E Extraction with Organic Solvent (e.g., Ethyl Acetate) D->E F Drying and Solvent Evaporation E->F G Purification (Silica Gel Column Chromatography) F->G H Characterization of Product (e.g., MS, NMR, MP) G->H

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Chlorobenzaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., 40% ethyl acetate in hexane)[2]

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for extraction and purification

  • Rotary evaporator

Procedure:

Step 1: Preparation of the Grignard Reagent (2-Pyridylmagnesium Bromide)

  • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas to maintain anhydrous conditions.[10][11]

  • Place magnesium turnings (1.2 equivalents) in the three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.[4][6]

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous ether in the dropping funnel.

  • Add a small portion of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The formation of pyridyl Grignard reagents can sometimes be challenging, with potential side reactions like the formation of bipyridyls.[12] Using a Grignard exchange reaction at low temperatures can be an alternative to mitigate this.[12]

Step 2: Reaction with 4-Chlorobenzaldehyde

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.

  • Add the 4-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

Step 3: Work-up and Purification

  • Cool the reaction mixture again to 0 °C in an ice bath.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purify the crude product by silica gel column chromatography. A typical eluent system is 40% ethyl acetate in hexane.[2]

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Safety Precautions:

  • Grignard reagents are highly reactive and react violently with water and protic solvents.[7] All operations must be carried out under strictly anhydrous conditions and an inert atmosphere.

  • Diethyl ether is extremely flammable and has a low boiling point.[7] Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Oxidation of 2-(p-chlorobenzyl)pyridine to produce a 4-Chlorophenyl-2-pyridinylmethanol precursor.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine bepotastine.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound via the oxidation of 2-(p-chlorobenzyl)pyridine. The primary method detailed is based on a well-established oxidation-reduction pathway, with specific protocols adapted from methodologies employing potassium permanganate. Alternative synthetic strategies are also discussed to provide a broader context for researchers in drug development and organic synthesis.

The synthesis of this compound is a two-step process commencing with the oxidation of 2-(p-chlorobenzyl)pyridine to form the ketone intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone.[3] This intermediate is then subsequently reduced to the target secondary alcohol, this compound.[3]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound.

Protocol 1: Oxidation of 2-(p-chlorobenzyl)pyridine using Potassium Permanganate

This protocol is adapted from a patented procedure and utilizes potassium permanganate as the oxidizing agent.[3]

Materials:

  • 2-(p-chlorobenzyl)pyridine

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Methanol (CH₃OH)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a reaction vessel, add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water.

  • Begin stirring the mixture and heat to 85°C.

  • Gradually add 30g of potassium permanganate in batches, ensuring the reaction temperature does not exceed 95°C.

  • After the addition is complete, maintain the reaction mixture at 85-95°C for 4 hours.

  • To quench the excess potassium permanganate, add 1ml of methanol and stir for 10 minutes.

  • Cool the mixture to 60°C and add 75ml of ethyl acetate.

  • Continue cooling to 30°C and filter the mixture.

  • Wash the filter cake with 50ml of ethyl acetate.

  • Separate the organic layer from the filtrate.

  • Extract the aqueous layer with 50ml of ethyl acetate.

  • Combine all organic layers and concentrate under reduced pressure.

  • To the residue, add 100ml of petroleum ether, heat until the solid dissolves, and then cool to 0-5°C.

  • Allow the product to crystallize for 2 hours.

  • Filter the solid, wash the filter cake with 25ml of petroleum ether, and dry at 50°C to obtain (4-chlorophenyl)(pyridin-2-yl)methanone.

Protocol 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone

The second step involves the reduction of the ketone intermediate to the desired alcohol product.[3]

Materials:

  • (4-chlorophenyl)(pyridin-2-yl)methanone

  • A suitable solvent (e.g., methanol, ethanol)

  • A suitable reducing agent (e.g., sodium borohydride)

Procedure:

  • Dissolve the (4-chlorophenyl)(pyridin-2-yl)methanone obtained from the previous step in a suitable solvent.

  • Add the reducing agent in batches while stirring at room temperature.

  • Continue stirring for 2-6 hours.

  • Concentrate the reaction mixture.

  • Quench the reaction, followed by extraction, washing, drying, and concentration to yield this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the oxidation of 2-(p-chlorobenzyl)pyridine to (4-chlorophenyl)(pyridin-2-yl)methanone using different oxidizing agents as described in the literature.[3]

Oxidizing AgentSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)
Potassium Permanganate2-(p-chlorobenzyl)pyridineWater85-954~86
Tin Anhydride (as per patent)2-(p-chlorobenzyl)pyridineDioxane85-956~60

Alternative Synthetic Approaches

While the potassium permanganate method is effective, other approaches for the oxidation of the benzylic methylene group in 2-benzylpyridine derivatives have been developed, often focusing on more sustainable and catalytic methods.[4]

Catalytic Aerobic Oxidation: Modern methods often employ transition metal catalysts, such as those based on copper or iron, with molecular oxygen as the stoichiometric oxidant.[4] These reactions can provide comparable or even superior results to traditional methods and are considered more environmentally friendly.[4]

Grignard Reaction: An alternative route to this compound involves the Grignard reaction. This is achieved by reacting 4-chlorophenylmagnesium bromide with a pyridine-based precursor.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis of this compound from 2-(p-chlorobenzyl)pyridine.

G cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction start 2-(p-chlorobenzyl)pyridine process1 Add water and heat to 85°C start->process1 process2 Add KMnO4 (85-95°C, 4h) process1->process2 process3 Quench with Methanol process2->process3 process4 Extraction with Ethyl Acetate process3->process4 process5 Recrystallization from Petroleum Ether process4->process5 intermediate (4-chlorophenyl)(pyridin-2-yl)methanone process5->intermediate process6 Dissolve in Solvent intermediate->process6 process7 Add Reducing Agent (rt, 2-6h) process6->process7 process8 Work-up process7->process8 final_product This compound process8->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the relationship between the starting material, intermediate, and final product, along with an alternative synthetic route.

G start 2-(p-chlorobenzyl)pyridine intermediate (4-chlorophenyl)(pyridin-2-yl)methanone start->intermediate Oxidation final_product This compound intermediate->final_product Reduction alternative_start Pyridine-2-carboxaldehyde + 4-chlorophenylmagnesium bromide alternative_start->final_product Grignard Reaction

Caption: Synthetic routes to this compound.

References

Application Note: Purification of 4-Chlorophenyl-2-pyridinylmethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chlorophenyl-2-pyridinylmethanol is a key synthetic intermediate in the pharmaceutical industry, notably used in the synthesis of antiallergy drugs like bepotastine.[1][2] Achieving high purity of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for purifying solid organic compounds.[3] This process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, a step-by-step procedure, and expected outcomes.

Compound Data and Typical Results

A successful recrystallization procedure significantly enhances the purity of this compound by removing unreacted starting materials, such as (4-chlorophenyl)(pyridin-2-yl)methanone, and other process-related impurities.[1] The selection of an appropriate solvent is paramount and is based on the compound's solubility profile.[3]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₂H₁₀ClNO [2]
Molecular Weight 219.67 g/mol [2]
Appearance Off-White to Grey or Light Yellow Crystalline Solid [4][5]
Melting Point 78-80 °C [2][5]

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol. Slightly soluble in water. Soluble in alcohol and ether. |[2][4][5] |

Table 2: Typical Quantitative Results for Recrystallization

Analyte Purity Before Recrystallization (HPLC, %) Purity After Recrystallization (HPLC, %) Recovery Yield (%)

| this compound | ~95% | >99.5% | 80-90% |

Experimental Protocol

This protocol details the procedure for purifying crude this compound using a mixed solvent system of ethyl acetate and n-hexane. This system is effective because the compound is moderately soluble in hot ethyl acetate and poorly soluble in n-hexane, which acts as an anti-solvent.

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • n-Hexane (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Solvent Selection Rationale: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, polar protic solvents like ethanol or isopropanol can be used. However, a solvent/anti-solvent system often provides better control over crystal growth and purity. Ethyl acetate serves as the primary solvent, while n-hexane, a non-polar solvent, is used to reduce the compound's solubility in the solution and induce precipitation of pure crystals. A patent for a related synthesis step uses petroleum ether (a mixture similar to hexane) for recrystallization, supporting the choice of a non-polar anti-solvent.[6]

Step-by-Step Recrystallization Procedure:
  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of ethyl acetate (e.g., 30-40 mL) to the flask.

    • Gently heat the mixture to 60-70 °C using a water bath on a hot plate while stirring.

    • Continue to add small portions of ethyl acetate until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a high recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration.

    • Pre-heat a separate flask and a glass funnel to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution reaches room temperature, begin adding n-hexane slowly while gently stirring. The solution will become cloudy (turbid), indicating the onset of precipitation.

    • Continue adding n-hexane until turbidity persists (typically a 1:1 to 1:3 ratio of ethyl acetate to n-hexane).

    • Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours to allow for crystal growth.

  • Complete Crystallization:

    • To maximize the yield, place the flask in an ice bath for an additional 30-60 minutes. This will further decrease the solubility of the compound and promote more complete crystallization.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals on the filter paper with a small amount of cold n-hexane (2 x 10 mL) to remove any residual soluble impurities from the mother liquor.

  • Drying:

    • Transfer the crystalline product to a watch glass or drying dish.

    • Dry the crystals under vacuum at a temperature below 40 °C until a constant weight is achieved. The final product should be a fine, white to off-white crystalline solid.[6]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the recrystallization process for purifying this compound.

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in Minimal Hot Ethyl Acetate start->dissolve hot_filter 2. Hot Filtration (If necessary) dissolve->hot_filter cool 3. Slow Cooling & Addition of n-Hexane hot_filter->cool Clear Solution ice_bath 4. Cool in Ice Bath cool->ice_bath filter 5. Vacuum Filtration ice_bath->filter wash 6. Wash with Cold n-Hexane filter->wash dry 7. Dry Under Vacuum wash->dry end End: Purified Product dry->end

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product Does Not Dissolve - Insufficient solvent. - Incorrect solvent choice.- Add more of the primary solvent (ethyl acetate) in small increments. - Re-evaluate the solvent system; consider a more polar solvent like isopropanol.
"Oiling Out" - Solution is cooling too rapidly. - The solution is supersaturated with impurities. - The melting point of the solid is lower than the boiling point of the solvent.- Re-heat the solution to dissolve the oil. - Add a small amount more of the primary solvent (ethyl acetate) and allow it to cool more slowly.[7] - Try scratching the inside of the flask with a glass rod to induce nucleation.[7]
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is not sufficiently supersaturated.- Reduce the solvent volume by gentle heating and evaporation.[7] - Add a seed crystal of the pure compound to induce crystallization.[7] - Add more anti-solvent (n-hexane) or place in a colder ice/salt bath.
Low Recovery Yield - Too much solvent was used during dissolution. - Crystals were washed with warm solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the wash solvent is ice-cold. - Pre-heat the filtration apparatus (funnel and flask) before hot filtration.[7]

References

Application Notes and Protocols for the Analytical Characterization of 4-Chlorophenyl-2-pyridinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Chlorophenyl-2-pyridinylmethanol. The methods described herein are essential for identity confirmation, purity assessment, and quantitative analysis of this important pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating its enantiomers. A reliable Reverse-Phase (RP-HPLC) method is crucial for determining the presence of impurities, while a chiral HPLC method is necessary to resolve and quantify the (R)- and (S)-enantiomers.

Application Note: Purity Determination by Reverse-Phase HPLC

An RP-HPLC method with UV detection is suitable for the routine quality control of this compound, providing a quantitative measure of its purity. A commercial supplier, MedChemExpress, reports a purity of 99.15% for their product, and their provided chromatogram serves as a basis for the recommended method.[1][2] The method should be validated according to ICH guidelines to ensure specificity, linearity, precision, accuracy, and robustness.

Experimental Protocol: Purity Determination by RP-HPLC

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid or other suitable buffer)
Gradient Isocratic or gradient elution can be optimized. A starting point is 60:40 Acetonitrile:Water.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Application Note: Chiral Separation of Enantiomers

As this compound is a chiral molecule, the separation and quantification of its enantiomers are critical, especially in pharmaceutical development where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. Chiral HPLC is the most common technique for this purpose, employing a chiral stationary phase (CSP).[3][4][5]

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar amylose or cellulose-based columns)
Mobile Phase A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A typical starting mobile phase is 90:10 Hexane:Isopropanol.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the chiral HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared racemic sample solution.

  • Record the chromatogram. The two enantiomers should be resolved as two separate peaks.

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity or % ee Integrate->Calculate

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can be used for identity confirmation and to detect volatile impurities.

Application Note: Identification and Volatile Impurity Profiling

GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum of the analyte. The electron ionization (EI) mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure of this compound and to identify any co-eluting impurities.[6][7]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450
Sample Preparation Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.

Procedure:

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject 1 µL of the prepared sample solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Compare the obtained mass spectrum of the main peak with a reference spectrum or interpret the fragmentation pattern to confirm the identity of this compound.

  • Search the mass spectra of any impurity peaks against a spectral library for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC-MS System Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Obtain TIC Detect->Chromatogram MassSpec Acquire Mass Spectra Chromatogram->MassSpec Identify Identify Compound & Impurities MassSpec->Identify

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.

Application Note: Structural Confirmation

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. Together, they provide a complete picture of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Experimental Parameters:

Parameter¹H NMR¹³C NMR
Solvent Chloroform-d (CDCl₃)Chloroform-d (CDCl₃)
Sample Concentration 5-10 mg in 0.6-0.7 mL of solvent20-50 mg in 0.6-0.7 mL of solvent
Reference Tetramethylsilane (TMS) at 0.00 ppmCDCl₃ signal at 77.16 ppm
Acquisition Standard proton pulse programProton-decoupled carbon pulse program
Number of Scans 16-64512-2048
Relaxation Delay 1-2 seconds2-5 seconds

Expected Chemical Shifts (Predicted):

  • ¹H NMR (CDCl₃):

    • Aromatic protons (pyridinyl and chlorophenyl rings): ~7.0-8.6 ppm

    • Methine proton (-CH(OH)-): ~5.5-6.0 ppm (singlet or broad singlet)

    • Hydroxyl proton (-OH): Variable, broad singlet

  • ¹³C NMR (CDCl₃):

    • Aromatic carbons: ~120-160 ppm

    • Methine carbon (-CH(OH)-): ~70-80 ppm

Procedure:

  • Accurately weigh the sample and dissolve it in the deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer and lock and shim the instrument.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and referencing).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

  • Assign the chemical shifts in the ¹³C NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Process FID Acquire_H1->Process Acquire_C13->Process Assign Assign Chemical Shifts & Couplings Process->Assign Elucidate Confirm Structure Assign->Elucidate

NMR Spectroscopy Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent method for the initial identification and characterization of this compound.

Application Note: Functional Group Identification

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the aromatic rings, C=C and C=N stretches of the aromatic rings, and the C-Cl stretch of the chlorophenyl group.[8][9][10]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

Instrumentation:

  • FTIR spectrometer

  • Hydraulic press and pellet die

  • Agate mortar and pestle

Experimental Parameters:

ParameterValue
Sample Preparation Potassium Bromide (KBr) pellet
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32

Characteristic Absorption Bands (Predicted):

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C and C=N stretches
1100-1000C-O stretch (alcohol)
850-800C-H out-of-plane bend (para-substituted phenyl)
780-740C-Cl stretch

Procedure:

  • Thoroughly dry spectroscopic grade KBr.

  • Grind 1-2 mg of the sample with approximately 200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum.

  • Identify and assign the characteristic absorption bands.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_ftir FTIR Analysis cluster_data Data Analysis Mix Mix Sample with KBr Grind Grind Mixture Mix->Grind Press Press into Pellet Grind->Press Sample_Scan Acquire Sample Spectrum Press->Sample_Scan Background Acquire Background Background->Sample_Scan Spectrum Obtain FTIR Spectrum Sample_Scan->Spectrum Assign Assign Characteristic Bands Spectrum->Assign Identify Identify Functional Groups Assign->Identify

FTIR Analysis Workflow

References

Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the quantitative and qualitative analysis of 4-Chlorophenyl-2-pyridinylmethanol using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is crucial for purity assessment, impurity profiling, and pharmacokinetic studies in drug development and chemical research.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of this analyte.[2] The combination of gas chromatography's separation capabilities with the sensitive and specific detection of mass spectrometry provides a robust analytical tool.[2]

Chemical Properties

PropertyValueSource
Chemical FormulaC12H10ClNO[3]
Molecular Weight219.66 g/mol [3][4]
IUPAC Name(4-chlorophenyl)(pyridin-2-yl)methanol[3]
CAS Number27652-89-7[3]

Experimental Protocol: GC-MS Analysis of this compound

This protocol is designed to provide a starting point for method development and can be optimized based on the specific instrumentation and analytical requirements.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as methanol, dichloromethane, or ethyl acetate.

    • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix (e.g., in-process reaction mixture, biological sample):

    • For liquid samples, perform a liquid-liquid extraction. Dilute the sample with water and extract with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • For solid samples, dissolve a known quantity in a suitable solvent and dilute as necessary.

    • If the sample contains non-volatile components, a derivatization step or the use of a headspace sampler may be necessary to volatilize the analyte and minimize matrix interference.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 7890B GC System or equivalent
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Port Temp.250 °C
Injection Volume1 µL
Injection ModeSplitless (or split with a high split ratio for concentrated samples)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temp. ProgramInitial: 150 °C, hold for 1 minRamp 1: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
MS Transfer Line Temp.280 °C
Mass Scan Rangem/z 40-400
Solvent Delay3 minutes
Data Analysis
  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley) or a previously run standard. The mass spectrum is expected to show a molecular ion peak ([M]+) and characteristic fragment ions.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards. Use the calibration curve to determine the concentration of this compound in the unknown samples.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Sample Injection Standard->Injection Sample Sample Extraction/Dilution Sample->Injection Separation Chromatographic Separation Injection->Separation GC Detection Mass Spectrometric Detection Separation->Detection MS Qualitative Qualitative Analysis (Spectral Matching) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: GC-MS Experimental Workflow.

Logical Relationship of Analytical Steps

Logical_Relationship Analyte 4-Chlorophenyl-2- pyridinylmethanol Volatilization Volatilization (Injection Port) Analyte->Volatilization Separation Separation (GC Column) Volatilization->Separation Ionization Ionization (EI Source) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection (Detector) MassAnalysis->Detection Signal Signal Processing & Data Output Detection->Signal

Caption: Key Stages in GC-MS Analysis.

References

Application of 4-Chlorophenyl-2-pyridinylmethanol in the preparation of Bepotastine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bepotastine is a second-generation histamine H1 receptor antagonist known for its potent and selective antihistaminic and mast cell stabilizing effects. It is clinically used for the treatment of allergic rhinitis and urticaria. A key chiral intermediate in the asymmetric synthesis of Bepotastine is (S)-4-Chlorophenyl-2-pyridinylmethanol. The optical purity of this intermediate is crucial as it directly influences the chirality and therapeutic efficacy of the final active pharmaceutical ingredient (API), Bepotastine. This document provides detailed application notes and protocols for the synthesis of Bepotastine, focusing on the utilization of 4-Chlorophenyl-2-pyridinylmethanol and its derivatives.

Synthetic Pathway Overview

The synthesis of Bepotastine from this compound can be broadly divided into two key stages:

  • Asymmetric Synthesis of (S)-4-Chlorophenyl-2-pyridinylmethanol: This crucial step involves the enantioselective reduction of the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, to yield the desired (S)-enantiomer of the alcohol.

  • Conversion to Bepotastine: The resulting chiral alcohol is then converted to the key intermediate, (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, which subsequently undergoes N-alkylation with a butyric acid derivative, followed by hydrolysis and salt formation to yield Bepotastine besilate.

Experimental Protocols

Asymmetric Hydrogenation of (4-chlorophenyl)(pyridin-2-yl)methanone

This protocol describes the synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, a key intermediate for Bepotastine.[1]

Materials:

  • (4-chlorophenyl)(pyridin-2-yl)methanone

  • Ruthenium-based chiral catalyst (e.g., (R,R)-DIOPRuCl2(R)-Me-BIMAH)

  • Potassium tert-butoxide

  • Isopropanol

  • Toluene

  • Hydrogen gas

  • Argon gas

Procedure:

  • In a 5L autoclave under an argon atmosphere, charge 400g of (4-chlorophenyl)(pyridin-2-yl)methanone.

  • Add 1L of isopropanol and 2L of toluene to the autoclave.

  • Bubble argon through the solution for 30 minutes to degas.

  • Under the argon atmosphere, add 100mg of the chiral ruthenium catalyst.

  • Add 6g of potassium tert-butoxide.

  • Seal the autoclave and replace the argon atmosphere with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 35 atm.

  • Stir the reaction mixture at 35°C. The reaction progress can be monitored by the drop in hydrogen pressure.

  • After approximately 4 hours, when the hydrogen pressure stabilizes, the reaction is complete.

  • Analyze the reaction mixture by GC to determine the conversion rate and enantiomeric excess (ee).

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Add water to the residue and extract with ethyl acetate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate to obtain (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.

Quantitative Data:

ParameterValueReference
Conversion Rate99.7%[2]
Enantiomeric Excess (ee)98.6%[2]
Yield88%[3]
HPLC Purity98%[3]
Synthesis of (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine

This protocol describes the conversion of the chiral alcohol to a key piperidine intermediate. A common method involves the activation of the alcohol followed by reaction with a protected 4-hydroxypiperidine.

Step 2a: Activation of (S)-4-Chlorophenyl-2-pyridinylmethanol

The alcohol is first converted to a better leaving group, such as a chloro derivative.

Materials:

  • (S)-(4-chlorophenyl)(pyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Aprotic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in an aprotic solvent like dichloromethane.

  • Cool the solution to 0-5°C.

  • Slowly add thionyl chloride to the solution while maintaining the temperature.

  • Stir the reaction at a temperature between 0-20°C until the reaction is complete (monitored by TLC).[4]

  • Carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-[chloro(4-chlorophenyl)methyl]pyridine.

Step 2b: O-Alkylation with 4-hydroxypiperidine derivative

Materials:

  • 2-[chloro(4-chlorophenyl)methyl]pyridine hydrochloride

  • Ethyl 4-hydroxypiperidine-1-carboxylate

  • Base (e.g., sodium hydroxide)

  • Solvent

Procedure:

  • React 2-[chloro(4-chlorophenyl)methyl]pyridine hydrochloride with Ethyl 4-hydroxypiperidine-1-carboxylate in the presence of a base.[5]

  • The resulting Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate is then hydrolyzed with an alkali to obtain 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.[5]

Synthesis of Bepotastine Besilate

This protocol outlines the final steps to produce Bepotastine besilate from the piperidine intermediate.[6]

Materials:

  • (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine

  • Ethyl 4-bromobutyrate

  • Potassium carbonate

  • Acetone

  • Sodium hydroxide

  • Ethanol

  • Water

  • Benzenesulfonic acid

  • Acetonitrile

Procedure:

  • N-Alkylation: In a reactor, charge (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, ethyl 4-bromobutyrate, and powdered potassium carbonate in acetone.[6]

  • Heat the mixture to reflux and stir for approximately 10 hours, monitoring the reaction by TLC.[6]

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the ethyl ester of Bepotastine.

  • Hydrolysis: Dissolve the crude ethyl ester in a mixture of ethanol and water.

  • Add sodium hydroxide and stir at room temperature for about 12 hours.[7]

  • Neutralize the reaction mixture with HCl.[7]

  • Salt Formation: Dissolve the resulting Bepotastine free base in acetonitrile.

  • Add benzenesulfonic acid and stir at room temperature for 12 hours to induce precipitation of Bepotastine besilate.[7]

  • Filter the precipitate, wash with acetone, and dry under vacuum to obtain Bepotastine besilate as a white powder.[6]

Quantitative Data for Final Steps:

StepProductYieldPurityReference
N-AlkylationEthyl Bepotastine99.9%-[6]
Hydrolysis & Salt FormationBepotastine Besilate81.3% (after recrystallization)99.97%[6]

Visualizations

Experimental Workflow

G cluster_0 Synthesis of (S)-4-Chlorophenyl-2-pyridinylmethanol cluster_1 Conversion to Piperidine Intermediate cluster_2 Synthesis of Bepotastine Besilate ketone (4-chlorophenyl)(pyridin-2-yl)methanone hydrogenation Asymmetric Hydrogenation (Chiral Ru-catalyst, H2, Base) ketone->hydrogenation alcohol (S)-4-Chlorophenyl-2-pyridinylmethanol hydrogenation->alcohol activation Activation (e.g., SOCl2) alcohol->activation chloro_intermediate 2-[chloro(4-chlorophenyl)methyl]pyridine activation->chloro_intermediate piperidine_coupling Coupling with 4-hydroxypiperidine derivative chloro_intermediate->piperidine_coupling piperidine_intermediate (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine piperidine_coupling->piperidine_intermediate n_alkylation N-Alkylation (Ethyl 4-bromobutyrate, K2CO3) piperidine_intermediate->n_alkylation ethyl_bepotastine Ethyl Bepotastine n_alkylation->ethyl_bepotastine hydrolysis Hydrolysis (NaOH) ethyl_bepotastine->hydrolysis bepotastine_base Bepotastine (free base) hydrolysis->bepotastine_base salt_formation Salt Formation (Benzenesulfonic acid) bepotastine_base->salt_formation bepotastine_besilate Bepotastine Besilate salt_formation->bepotastine_besilate

Caption: Synthetic workflow for Bepotastine Besilate.

Histamine H1 Receptor Signaling Pathway

Bepotastine acts as an antagonist at the Histamine H1 receptor. The binding of histamine to this G-protein coupled receptor (GPCR) initiates a signaling cascade. Bepotastine prevents this cascade by blocking the receptor.

G cluster_pathway Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release (from ER) IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates CellularResponse Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->CellularResponse PKC->CellularResponse Bepotastine Bepotastine Bepotastine->H1R Antagonizes

Caption: Bepotastine's antagonism of the H1 receptor pathway.

Conclusion

The synthesis of Bepotastine relies heavily on the successful and stereospecific preparation of its key chiral intermediate, (S)-4-Chlorophenyl-2-pyridinylmethanol. The asymmetric hydrogenation of the corresponding ketone is a highly efficient method to obtain this intermediate with high enantiomeric purity. Subsequent conversion to the piperidine derivative and final assembly of the Bepotastine molecule can be achieved in good yields. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of Bepotastine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chlorophenyl-2-pyridinylmethanol synthesis.

Troubleshooting Guide

Issue 1: Low or No Yield in Grignard Reaction

  • Question: I am attempting to synthesize this compound via a Grignard reaction with 4-chlorophenylmagnesium bromide and 2-pyridinecarboxaldehyde, but I am experiencing very low to no product yield. What are the potential causes and solutions?

  • Answer: Low or no yield in a Grignard reaction is a common issue, often stemming from the highly reactive nature of the Grignard reagent. Here are the primary factors to investigate:

    • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Trace amounts of water in glassware, solvents, or starting materials will quench the reagent and significantly reduce your yield.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under a vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[1]

    • Poor Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent can have an inactive magnesium oxide layer on their surface, preventing the reaction with the aryl halide.[2]

      • Solution: Activate the magnesium before adding the alkyl halide. Common activation methods include adding a small crystal of iodine (the color will disappear upon activation), 1,2-dibromoethane, or mechanically crushing the magnesium turnings to expose a fresh surface.[1][2]

    • Side Reactions: A significant side reaction is the Wurtz-like homocoupling of the starting halide, which can be a major issue with benzylic or primary halides.[1]

      • Solution: Control the rate of addition of the alkyl halide to the magnesium. A slow, steady addition can help minimize this side reaction.[1]

    • Incorrect Reaction Temperature: The reaction temperature can influence the rate of reaction and the prevalence of side reactions.

      • Solution: The formation of the Grignard reagent is exothermic. It may be necessary to cool the reaction to maintain a gentle reflux. For the reaction with the aldehyde, temperatures are often kept low (e.g., 0 °C to room temperature) to avoid side reactions.[3]

Issue 2: Difficulty in Product Purification

  • Question: After my synthesis, I am struggling to purify the this compound from the reaction mixture. What are some common impurities and effective purification strategies?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and magnesium salts.

    • Common Impurities:

      • Unreacted 2-pyridinecarboxaldehyde or 2-(p-chlorobenzyl)pyridine.

      • Biphenyl derivatives from Wurtz coupling in Grignard synthesis.

      • (4-chlorophenyl)(pyridin-2-yl)methanone (the ketone intermediate) if the reduction step is incomplete in the oxidation/reduction method.

    • Purification Strategies:

      • Extraction: A standard workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like ethyl acetate.[4] The organic layers are then typically washed with water and brine.

      • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from impurities. A common eluent system is a mixture of ethyl acetate and hexane.[4]

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. Petroleum ether has been used for recrystallization in some procedures.[5]

Frequently Asked Questions (FAQs)

  • Question: What are the primary synthesis routes for this compound?

  • Answer: There are two main synthetic pathways:

    • Grignard Reaction: This involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide (formed from p-chlorobromobenzene and magnesium), with a pyridine-based precursor such as 2-cyanopyridine or 2-pyridinecarboxaldehyde.[3][6]

    • Oxidation and Reduction: This two-step process starts with the oxidation of 2-(p-chlorobenzyl)pyridine to form (4-chlorophenyl)(pyridin-2-yl)methanone, which is then reduced to the final alcohol product.[5]

  • Question: How can I improve the yield of the oxidation step when starting from 2-(p-chlorobenzyl)pyridine?

  • Answer: The choice of oxidizing agent and reaction conditions are critical for this step. Potassium permanganate (KMnO₄) is a strong oxidizing agent that can be effective. To optimize the yield:

    • Control the temperature carefully, typically between 85-95°C.[5][6]

    • Add the oxidizing agent in portions to manage the exothermic reaction.[5]

    • The choice of solvent can also impact the yield. Water and dioxane have been used as solvents.[5]

  • Question: What reducing agents are suitable for converting the ketone intermediate to this compound?

  • Answer: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at a controlled temperature, often between 0-20°C.[3]

  • Question: Are there stereoselective methods to synthesize a specific enantiomer of this compound?

  • Answer: Yes, biocatalysis is a prominent method for the stereoselective synthesis of chiral alcohols like (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, which is a key intermediate for pharmaceuticals like bepotastine.[6] This is often achieved through the asymmetric reduction of the corresponding ketone using alcohol dehydrogenases (ADHs).[6][7] Process engineering in microreactors has been shown to improve reaction times and maintain high stereoselectivity.[6]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Synthesis RouteKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Oxidation & Reduction2-(p-chlorobenzyl)pyridine, KMnO₄Water85-95486[5]
Oxidation & Reduction2-(p-chlorobenzyl)pyridine, Tin AnhydrideDioxane85-95660[5]
Grignard Reaction2-cyanopyridine, 4-chlorophenylmagnesium bromideTetrahydrofuran (THF)20-25685 (ketone intermediate)[3]
Reduction of Ketone(4-chlorophenyl)(pyridin-2-yl)methanone, NaBH₄Methanol0-5Not Specified>95[3]
Grignard Reaction2-pyridinecarboxaldehyde, 4-chlorophenylmagnesium bromideNot SpecifiedNot SpecifiedNot Specified75[4]
Biocatalytic Reduction(4-chlorophenyl)(phenyl)methanone, Lactobacillus paracaseiNot Specified377197[7]

Experimental Protocols

Protocol 1: Synthesis via Oxidation and Reduction

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

  • To a stirred solution of 25g of 2-(p-chlorobenzyl)pyridine in 100ml of water, heat the mixture to 85°C.

  • Add 30g of potassium permanganate in portions, ensuring the temperature does not exceed 95°C.[5]

  • Maintain the reaction temperature at 85-95°C for 4 hours.[5]

  • After the incubation period, add 1ml of methanol to quench the excess permanganate and stir for 10 minutes.

  • Cool the mixture to 60°C and add 75ml of ethyl acetate.

  • Continue cooling to 30°C and filter the mixture.

  • Wash the filter cake with 50ml of ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with 50ml of ethyl acetate.

  • Combine the organic layers, wash with 100ml of water, and concentrate under reduced pressure.

  • Add 100ml of petroleum ether to the residue, stir until dissolved, and then cool to 0-5°C for 2 hours to induce crystallization.

  • Filter the crystals, wash with 25ml of petroleum ether, and dry at 50°C to obtain (4-chlorophenyl)(pyridin-2-yl)methanone.

Step 2: Reduction to this compound

  • Dissolve the ketone intermediate (0.1 mol) in 100ml of methanol and cool the solution to 0°C.[3]

  • Add sodium borohydride (0.055 mol) in portions, maintaining the reaction temperature between 0-5°C.[3]

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis via Grignard Reaction

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask and add a crystal of iodine for activation.

    • In the dropping funnel, place a solution of p-chlorobromobenzene in anhydrous tetrahydrofuran (THF).

    • Add a small amount of the halide solution to the magnesium and wait for the reaction to initiate (indicated by a color change and gentle reflux).

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with 2-Pyridinecarboxaldehyde:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Slowly add a solution of 2-pyridinecarboxaldehyde in anhydrous THF to the Grignard reagent via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion (monitor by TLC).

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4]

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with water and then saturated brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system.[4]

Visualizations

experimental_workflow_oxidation_reduction start Start: 2-(p-chlorobenzyl)pyridine oxidation Oxidation (KMnO₄, H₂O, 85-95°C) start->oxidation intermediate Intermediate: (4-chlorophenyl)(pyridin-2-yl)methanone oxidation->intermediate reduction Reduction (NaBH₄, Methanol, 0-5°C) intermediate->reduction product Product: 4-Chlorophenyl-2- pyridinylmethanol reduction->product purification Purification (Extraction, Recrystallization) product->purification end Final Product purification->end

Caption: Workflow for the synthesis of this compound via oxidation and reduction.

experimental_workflow_grignard_reaction cluster_grignard_prep Grignard Reagent Preparation p_chlorobromobenzene p-Chlorobromobenzene grignard_reagent 4-chlorophenylmagnesium bromide (in anhydrous THF) p_chlorobromobenzene->grignard_reagent + mg Magnesium (activated) mg->grignard_reagent reaction Grignard Reaction (0°C to RT) grignard_reagent->reaction aldehyde 2-Pyridinecarboxaldehyde (in anhydrous THF) aldehyde->reaction workup Aqueous Workup (NH₄Cl quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 4-Chlorophenyl-2- pyridinylmethanol purification->product

Caption: Workflow for the Grignard synthesis of this compound.

References

Technical Support Center: Grignard Reactions for 4-Chlorophenyl-2-pyridinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol via a Grignard reaction. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound using a Grignard reaction?

A1: The synthesis involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with 2-pyridinecarboxaldehyde. The Grignard reagent is typically prepared in situ from 4-chlorobromobenzene and magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. The subsequent reaction with the aldehyde, followed by an aqueous workup, yields the desired product.

Q2: My Grignard reaction is not initiating. What are the common causes and solutions?

A2: Failure to initiate is a common issue in Grignard reactions. The primary causes are the presence of moisture and the passivation of the magnesium surface by magnesium oxide.[1][2]

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents must be rigorously dried, and starting materials should be free of water.[1]

  • Activate the Magnesium: The magnesium turnings should be fresh and shiny. If they appear dull, the oxide layer must be removed.[4]

    • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle (in a glovebox) can expose a fresh surface.[2]

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface. The disappearance of the iodine color or the evolution of gas (ethene) indicates activation.[1][3]

Q3: I am observing a low yield of the desired product. What are the potential reasons?

A3: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or issues with the workup procedure.

Potential Causes and Solutions:

  • Grignard Reagent Decomposition: Grignard reagents are strong bases and can be quenched by any protic source, including trace amounts of water in the reagents or solvent.[5] Using a slight excess of the Grignard reagent can help to consume any residual moisture.[5]

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the unreacted 4-chlorobromobenzene to form 4,4'-dichlorobiphenyl. This can be minimized by the slow addition of the halide to the magnesium suspension.

    • Reaction with Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a Lewis base and coordinate to the magnesium of the Grignard reagent, rendering it less nucleophilic. This can be a significant issue with pyridine-containing substrates.

  • Suboptimal Reaction Conditions: Temperature, solvent, and addition rates can all impact the yield.

Q4: How can I minimize the unwanted reaction with the pyridine nitrogen?

A4: The interaction of the Grignard reagent with the pyridine nitrogen is a key challenge. Several strategies can be employed to mitigate this:

  • Low Temperature: Performing the reaction at a low temperature (e.g., -78 °C to 0 °C) can favor the nucleophilic addition to the carbonyl group over the coordination to the pyridine nitrogen.

  • Use of a Lewis Acid: The addition of a Lewis acid, such as zinc chloride (ZnCl₂) or cerium chloride (CeCl₃), can activate the carbonyl group of the aldehyde, making it more electrophilic and promoting the desired reaction.[6][7] The Lewis acid coordinates to the carbonyl oxygen, increasing its reactivity towards the Grignard reagent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction does not start (no heat evolution, magnesium unchanged) 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Rigorously dry all glassware and use anhydrous solvents. 2. Activate magnesium with iodine or 1,2-dibromoethane.[1][3]
Low yield of this compound 1. Incomplete formation of Grignard reagent. 2. Side reaction (Wurtz coupling). 3. Grignard reagent reacting with pyridine nitrogen. 4. Suboptimal reaction temperature.1. Ensure magnesium is fully consumed during Grignard formation. 2. Add the 4-chlorobromobenzene slowly to the magnesium. 3. Perform the reaction at low temperature and consider adding a Lewis acid like ZnCl₂.[7] 4. Optimize the temperature; start at 0 °C and allow to slowly warm to room temperature.
Formation of significant amount of 4,4'-dichlorobiphenyl Wurtz coupling side reaction.Slow, dropwise addition of 4-chlorobromobenzene to the magnesium suspension. Maintain a dilute concentration of the halide.
Isolation of unreacted 2-pyridinecarboxaldehyde 1. Insufficient Grignard reagent. 2. Poor reactivity of the Grignard reagent.1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Ensure the Grignard reagent was formed successfully. Consider the use of a more coordinating solvent like 2-MeTHF.[8][9]
Product is difficult to purify Presence of magnesium salts and side products.1. Quench the reaction with a saturated aqueous solution of ammonium chloride. 2. Perform a thorough extraction and consider column chromatography for final purification.

Data Presentation

Table 1: Effect of Solvent on the Yield of this compound
Solvent Reaction Temperature (°C) Typical Yield (%) Notes
Diethyl Ether35 (reflux)65-75Standard solvent, but its low boiling point can make temperature control challenging.
Tetrahydrofuran (THF)0 to RT70-80Good solvating properties for the Grignard reagent.[3]
2-Methyltetrahydrofuran (2-MeTHF)0 to RT75-85May suppress Wurtz coupling side reactions and can lead to higher yields compared to THF.[8][9]
Table 2: Effect of Lewis Acid Additive on Reaction Yield
Lewis Acid (1.1 eq.) Solvent Reaction Temperature (°C) Typical Yield (%)
NoneTHF0 to RT72
ZnCl₂THF0 to RT85
CeCl₃THF-78 to RT88

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Magnesium turnings

  • 4-Chlorobromobenzene

  • 2-Pyridinecarboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve 4-chlorobromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 4-chlorobromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by heat evolution and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Pyridinecarboxaldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Grignard_Reaction_Mechanism cluster_reagent_formation Grignard Reagent Formation cluster_reaction Reaction with Aldehyde cluster_workup Workup 4-chlorobromobenzene 4-Chlorobromobenzene Grignard_Reagent 4-Chlorophenylmagnesium bromide 4-chlorobromobenzene->Grignard_Reagent THF Mg Mg Mg->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Aldehyde 2-Pyridinecarboxaldehyde Aldehyde->Intermediate Product 4-Chlorophenyl-2- pyridinylmethanol Intermediate->Product H₃O⁺

Caption: Mechanism of this compound Synthesis.

Experimental_Workflow A 1. Prepare Anhydrous Setup and Reagents B 2. Form Grignard Reagent: 4-Chlorophenylmagnesium bromide A->B C 3. React with 2-Pyridinecarboxaldehyde at 0°C B->C D 4. Quench with aq. NH₄Cl C->D E 5. Extraction with Ethyl Acetate D->E F 6. Drying and Solvent Removal E->F G 7. Purification by Column Chromatography F->G H Final Product G->H

Caption: Experimental Workflow for Grignard Synthesis.

Troubleshooting_Logic Start Low or No Product? Check_Initiation Did the reaction initiate? (Heat, color change) Start->Check_Initiation No_Initiation Troubleshoot Initiation: - Check for moisture - Activate Mg Check_Initiation->No_Initiation No Check_Side_Products Analyze crude product for side products (e.g., biphenyl) Check_Initiation->Check_Side_Products Yes Success Improved Yield No_Initiation->Success High_Biphenyl Optimize Halide Addition: - Slow, dropwise addition Check_Side_Products->High_Biphenyl Yes Low_Conversion Optimize Reaction Conditions: - Increase Grignard equivalents - Add Lewis Acid - Lower reaction temperature Check_Side_Products->Low_Conversion No High_Biphenyl->Success Low_Conversion->Success

Caption: Troubleshooting Decision Tree for Low Yield.

References

Preventing hydrolysis of intermediates in 4-Chlorophenyl-2-pyridinylmethanol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic procedures, with a specific focus on preventing the hydrolysis of key intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the use of organometallic reagents. The two primary routes are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically 4-chlorophenylmagnesium bromide, with 2-pyridinecarboxaldehyde.[1]

  • Lithiated Pyridine Reaction: This route utilizes a lithiated pyridine species, such as 2-lithiopyridine, which then reacts with 4-chlorobenzaldehyde.

Q2: My reaction yield is consistently low. What is the most likely cause?

A2: Low yields in the synthesis of this compound are frequently attributed to the hydrolysis of the organometallic intermediates (either the Grignard reagent or the lithiated pyridine). These intermediates are highly reactive towards protic sources, especially water. Even trace amounts of moisture in your glassware, solvents, or starting materials can quench the organometallic reagent, significantly reducing the yield of your desired product.

Q3: What are the visible signs that my organometallic intermediate is being hydrolyzed?

A3: While direct observation of hydrolysis at the molecular level isn't possible, several signs during the reaction can indicate a problem with moisture contamination:

  • Difficulty initiating the Grignard reaction: If the reaction does not start (indicated by a lack of gentle reflux or color change), it may be due to a passivated magnesium surface or the presence of moisture.

  • A cloudy or precipitated reaction mixture before the addition of the electrophile: This can suggest the formation of insoluble magnesium hydroxide or lithium hydroxide salts.

  • Lower than expected exothermicity: The reaction of the organometallic reagent with the aldehyde is typically exothermic. A diminished or absent temperature increase could indicate that the reagent has been quenched.

Q4: What byproducts are formed due to the hydrolysis of intermediates?

A4: The primary byproduct of the hydrolysis of 4-chlorophenylmagnesium bromide is chlorobenzene, formed by the protonation of the Grignard reagent. Similarly, the hydrolysis of 2-lithiopyridine would yield pyridine. These byproducts can complicate the purification of the final product.

Q5: Can I use a protecting group to prevent side reactions?

A5: While protecting groups are a valuable strategy in organic synthesis, for preventing the hydrolysis of the primary organometallic intermediates, the most critical factor is the rigorous exclusion of water from the reaction environment. Protecting groups are more commonly employed to prevent the organometallic reagent from reacting with other functional groups within the starting materials, which is not the primary concern in this specific synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on preventing intermediate hydrolysis.

Problem Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of the Grignard reagent or lithiated pyridine by trace amounts of water.Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[2][3] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent or from a sealed bottle. Ensure starting materials (aldehyde and aryl halide) are also anhydrous.
Grignard Reaction Fails to Initiate 1. Magnesium surface is passivated by a layer of magnesium oxide. 2. Presence of moisture.1. Activate the magnesium turnings prior to the reaction. This can be done by stirring them vigorously under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] 2. Re-verify that all components of the reaction are scrupulously dry.
Formation of Significant Byproducts (e.g., Chlorobenzene) The Grignard reagent is quenched by a proton source (water) before it can react with the aldehyde.Maintain a positive pressure of an inert gas throughout the reaction. Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration and minimize side reactions.
Difficulty in Purifying the Final Product Presence of hydrolysis byproducts and unreacted starting materials.If hydrolysis is suspected, a careful work-up and purification by column chromatography may be necessary to separate the desired product from impurities.
Inconsistent Results Between Batches Variations in the level of moisture contamination.Standardize your procedure for drying glassware and handling anhydrous reagents to ensure reproducibility.

Experimental Protocols

The following table outlines a standard protocol and an optimized protocol for the Grignard synthesis of this compound, highlighting the key improvements for preventing hydrolysis.

Step Standard Protocol Optimized Anhydrous Protocol Rationale for Optimization
Glassware Preparation Glassware is washed and air-dried.All glassware is washed, rinsed with acetone, and oven-dried at >120°C for several hours, then assembled hot and cooled under a stream of dry nitrogen or argon.[2][3]To remove all traces of adsorbed water from the glass surfaces.
Solvent Commercial anhydrous solvent is used directly from the bottle.Anhydrous diethyl ether or THF is freshly distilled from a drying agent (e.g., sodium/benzophenone) under a nitrogen atmosphere immediately before use.To ensure the solvent is completely free of dissolved water and peroxides.
Reagents Commercial grade reagents are used as is.4-Chlorobromobenzene and 2-pyridinecarboxaldehyde are stored over molecular sieves. Magnesium turnings are activated with a crystal of iodine.[4]To remove any residual moisture from the starting materials and to ensure the magnesium surface is reactive.
Reaction Setup The reaction is set up in a flask with a condenser open to the air via a drying tube.The reaction is conducted in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet to maintain a positive inert atmosphere throughout the experiment.[4]To prevent atmospheric moisture from entering the reaction vessel.
Grignard Formation 4-Chlorobromobenzene is added to the magnesium in ether.A small portion of the 4-chlorobromobenzene solution is added to initiate the reaction, which is confirmed by gentle reflux. The remaining solution is then added dropwise at a rate that maintains a gentle reflux.Controlled addition helps to manage the exothermic reaction and minimize side reactions.
Reaction with Aldehyde 2-Pyridinecarboxaldehyde is added to the Grignard reagent.A solution of 2-pyridinecarboxaldehyde in anhydrous ether is added dropwise to the cooled Grignard reagent via the dropping funnel.Slow addition helps to control the reaction temperature and prevent the formation of byproducts.
Work-up The reaction is quenched by pouring it over a mixture of ice and acid.The reaction is cooled in an ice bath and then quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.A controlled quench minimizes the risk of side reactions that can occur with a vigorous acid quench.

Data Presentation

Parameter Standard Protocol (Potential Moisture Contamination) Optimized Anhydrous Protocol
Yield of this compound 30-50%>85%
Purity (by crude NMR) Moderate (significant presence of chlorobenzene and other byproducts)High (minimal byproducts)
Reaction Initiation May be sluggish or require external heatingTypically initiates readily upon addition of a small amount of aryl halide
Reproducibility Low to moderateHigh

Visualizations

Experimental Workflow for Anhydrous Synthesis

experimental_workflow Optimized Workflow for Anhydrous Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Oven-dry all glassware and cool under N2/Ar grignard_formation 1. Form Grignard Reagent: Add 4-chlorobromobenzene dropwise to Mg in ether prep_glassware->grignard_formation prep_solvents Distill anhydrous solvents prep_solvents->grignard_formation prep_reagents Activate Mg turnings (e.g., with I2) prep_reagents->grignard_formation reaction_aldehyde 2. Add Aldehyde: Dropwise addition of 2-pyridinecarboxaldehyde solution grignard_formation->reaction_aldehyde Maintain inert atmosphere quench Quench with sat. aq. NH4Cl at 0°C reaction_aldehyde->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Optimized workflow for the anhydrous synthesis of this compound.

Logic Diagram: Preventing Intermediate Hydrolysis

hydrolysis_prevention Logic of Intermediate Hydrolysis and Prevention cluster_problem Problem cluster_cause Root Cause cluster_solution Preventive Measures hydrolysis Hydrolysis of Organometallic Intermediate low_yield Low Product Yield hydrolysis->low_yield byproducts Formation of Byproducts (e.g., Chlorobenzene) hydrolysis->byproducts moisture Presence of Water (H2O) moisture->hydrolysis dry_glassware Oven-dried Glassware dry_glassware->moisture Eliminates anhydrous_solvents Anhydrous Solvents anhydrous_solvents->moisture Eliminates inert_atmosphere Inert Atmosphere (N2/Ar) inert_atmosphere->moisture Excludes (atmospheric) dry_reagents Anhydrous Reagents dry_reagents->moisture Eliminates

Caption: Cause and effect of intermediate hydrolysis and corresponding preventive measures.

References

Optimizing reaction conditions for the oxidation of 2-(p-chlorobenzyl)pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of 2-(p-chlorobenzyl)pyridine to its corresponding ketone, 2-(p-chlorobenzoyl)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of 2-(p-chlorobenzyl)pyridine.

Issue 1: Incomplete or Slow Reaction

Question: My reaction is showing low conversion of the starting material, 2-(p-chlorobenzyl)pyridine, even after the recommended reaction time. What are the possible causes and solutions?

Answer:

Several factors can contribute to an incomplete or slow reaction. Consider the following troubleshooting steps:

  • Reagent Quality:

    • Oxidant: Ensure the oxidant (e.g., sodium dichromate, potassium permanganate) is fresh and has not degraded. Older reagents can lose their potency.

    • Solvent: Use anhydrous and high-purity solvents. The presence of water can interfere with certain oxidation reactions.

  • Reaction Temperature:

    • For chromium-based oxidations, ensure the reaction is maintained at the specified reflux temperature. Insufficient heat can lead to a sluggish reaction.

    • For catalytic aerobic oxidations (using Cu or Fe catalysts), the temperature is crucial. Reactions are often run at elevated temperatures (100-130 °C) to achieve good conversion.

  • Catalyst Activity (for catalytic methods):

    • Ensure the catalyst (e.g., CuI, FeCl₂·4H₂O) is of high purity.

    • Proper catalyst loading is critical. A low catalyst concentration may result in a slower reaction.

  • Atmosphere (for aerobic oxidation):

    • Ensure an adequate supply of oxygen or air. The reaction is first order in oxygen concentration. An inert atmosphere will prevent the reaction.

Issue 2: Low Yield of the Desired Product, 2-(p-chlorobenzoyl)pyridine

Question: The conversion of my starting material is high, but the isolated yield of 2-(p-chlorobenzoyl)pyridine is low. What could be the reason?

Answer:

Low isolated yields despite high conversion often point to the formation of side products or issues with the work-up and purification process.

  • Side Product Formation:

    • Over-oxidation: Strong oxidizing agents like potassium permanganate can potentially oxidize the desired ketone further to the corresponding carboxylic acid (p-chlorobenzoic acid and pyridine-2-carboxylic acid) through cleavage.[1]

    • Formation of Benzyl Alcohol: In copper-catalyzed aerobic oxidations, 2-(p-chlorobenzyl)pyridinyl alcohol can be formed as a side product.[2]

    • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, leading to the formation of 2-(p-chlorobenzyl)pyridine N-oxide.

  • Sub-optimal Work-up:

    • Incomplete Extraction: Ensure the pH of the aqueous layer is adjusted correctly during extraction to ensure the product is in the organic phase.

    • Product Precipitation: The product, 2-(p-chlorobenzoyl)pyridine, is a solid. Ensure it has fully precipitated from the reaction mixture upon cooling and pouring into water. Incomplete precipitation will lead to loss of product.

  • Purification Losses:

    • Recrystallization: While recrystallization is effective for purification, significant amounts of product can be lost if an inappropriate solvent or an excessive amount of solvent is used.

    • Chromatography: If column chromatography is used, ensure the chosen solvent system provides good separation between the product and impurities to minimize co-elution and loss.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What are some common impurities and how can I remove them?

Answer:

Effective purification depends on identifying the likely impurities.

  • Unreacted Starting Material: If the reaction is incomplete, the starting material, 2-(p-chlorobenzyl)pyridine, will be a major impurity.

  • Chromium Salts (for dichromate oxidation): The work-up procedure involving pouring the reaction mixture into water is designed to precipitate the organic product while keeping the inorganic chromium salts in the aqueous phase. Thorough washing of the precipitate with water is crucial.

  • Side Products: As mentioned in the "Low Yield" section, over-oxidation products, the corresponding alcohol, or the N-oxide could be present.

Purification Strategies:

  • Aqueous Work-up: Carefully follow the procedure of pouring the cooled reaction mixture into a large volume of cold water to precipitate the crude product. Wash the collected solid thoroughly with water.

  • Recrystallization: Recrystallization from a suitable solvent like ligroin can be an effective method to obtain pure 2-(p-chlorobenzoyl)pyridine as white microprisms.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing 2-(p-chlorobenzyl)pyridine?

A1: The most commonly cited methods include:

  • Oxidation with Sodium Dichromate: This is a classical and effective method using sodium dichromate in acetic acid at reflux.

  • Catalytic Aerobic Oxidation: More modern and "greener" methods utilize copper or iron catalysts with molecular oxygen or air as the oxidant.[2] These reactions are typically carried out in a solvent like DMSO.

Q2: What are the expected yields for these reactions?

A2: Yields can vary depending on the method and optimization. The sodium dichromate method has been reported to produce good yields. Catalytic methods also report moderate to good yields, often dependent on the specific substrate and catalyst system.

Q3: Can I use potassium permanganate (KMnO₄) for this oxidation?

A3: While potassium permanganate is a strong oxidizing agent capable of oxidizing benzylic methylenes, it can be too harsh for this substrate. There is a significant risk of over-oxidation and cleavage of the C-C bond, leading to the formation of carboxylic acids and a complex product mixture.[1]

Q4: What is the role of acetic acid in the sodium dichromate oxidation?

A4: Acetic acid serves as the solvent for the reaction and also provides the acidic medium required for the oxidation process.

Q5: In the copper-catalyzed aerobic oxidation, what is the proposed role of the acid?

A5: In copper-catalyzed oxidations of 2-benzylpyridine derivatives, an acid co-catalyst is often used. It is proposed to facilitate an initial imine-enamine tautomerization of the substrate, which is a key step in the reaction mechanism.[3]

Experimental Protocols

Method 1: Oxidation with Sodium Dichromate

This protocol is adapted from a literature procedure.

Reagents and Equipment:

  • 2-(p-chlorobenzyl)pyridine

  • Sodium dichromate (Na₂Cr₂O₇)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 0.5 mol of 2-(p-chlorobenzyl)pyridine in 450 ml of glacial acetic acid.

  • With stirring, add 0.55 mol of sodium dichromate to the solution.

  • Heat the mixture to reflux and maintain for 3 hours. The solution will turn dark green.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Pour the cooled dark green solution into 1500 ml of cold water.

  • A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected precipitate thoroughly with water.

  • Air-dry the solid to yield 2-(p-chlorobenzoyl)pyridine.

  • The product can be further purified by recrystallization from ligroin to obtain white microprisms.

ParameterValue
Substrate2-(p-chlorobenzyl)pyridine (0.5 mol)
OxidantSodium dichromate (0.55 mol)
SolventGlacial Acetic Acid (450 ml)
TemperatureReflux
Reaction Time3 hours

Method 2: Copper-Catalyzed Aerobic Oxidation (General Protocol)

This is a general protocol based on literature for similar substrates.[2] Optimization may be required for 2-(p-chlorobenzyl)pyridine.

Reagents and Equipment:

  • 2-(p-chlorobenzyl)pyridine

  • Copper(I) iodide (CuI) or another suitable copper salt (e.g., Cu(NO₃)₂·3H₂O)

  • Acetic acid (or other suitable acid)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel equipped with a gas inlet and reflux condenser

  • Stirring apparatus

  • Heating apparatus

  • Oxygen or air supply

Procedure:

  • To a reaction vessel, add 2-(p-chlorobenzyl)pyridine, a catalytic amount of the copper salt (e.g., 10 mol%), and an acid (e.g., acetic acid).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 100-130 °C with vigorous stirring.

  • Introduce a stream of oxygen or air into the reaction mixture (or maintain an oxygen atmosphere).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture.

  • Perform an aqueous work-up, typically involving partitioning between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterGeneral Range
Substrate2-(p-chlorobenzyl)pyridine
CatalystCuI or other Cu salt (5-10 mol%)
OxidantO₂ or Air (1 atm)
SolventDMSO
AdditiveAcetic Acid
Temperature100-130 °C
Reaction TimeVaries (monitor for completion)

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-(p-chlorobenzyl)pyridine in Acetic Acid B Add Sodium Dichromate A->B C Heat to Reflux for 3h B->C D Cool Reaction Mixture C->D E Pour into Cold Water D->E F Filter Precipitate E->F G Wash with Water F->G H Dry the Product G->H I Recrystallize (optional) H->I

Caption: Experimental workflow for the oxidation of 2-(p-chlorobenzyl)pyridine using sodium dichromate.

Troubleshooting_Flowchart Start Reaction Start Check_Conversion Incomplete Conversion? Start->Check_Conversion High_Conversion High Conversion? Check_Conversion->High_Conversion No Troubleshoot_Conversion Check: - Reagent Quality - Reaction Temperature - Catalyst Activity Check_Conversion->Troubleshoot_Conversion Yes Low_Yield Low Isolated Yield? High_Conversion->Low_Yield Success Successful Synthesis Low_Yield->Success No Troubleshoot_Yield Investigate: - Side Product Formation - Work-up Procedure - Purification Losses Low_Yield->Troubleshoot_Yield Yes

Caption: A troubleshooting decision tree for the oxidation of 2-(p-chlorobenzyl)pyridine.

References

Stability issues and proper storage of 4-Chlorophenyl-2-pyridinylmethanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 4-Chlorophenyl-2-pyridinylmethanol, along with troubleshooting guides and frequently asked questions to address common experimental challenges.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity and purity of this compound. This section outlines the known stability issues and recommended storage conditions.

Key Stability Concerns:
  • Oxidation: The primary degradation pathway for this compound is the oxidation of the secondary alcohol to its corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone.[1] This can be facilitated by atmospheric oxygen, particularly at elevated temperatures or in the presence of oxidizing agents.

  • Appearance Changes: The compound is typically a colorless to light yellow crystalline powder.[2] A noticeable change in color, such as darkening or the appearance of brown or reddish tints, may indicate degradation.

  • Moisture Sensitivity: While not explicitly documented as hygroscopic, it is good practice to protect the compound from moisture to prevent potential hydrolysis or catalysis of degradation pathways.

Recommended Storage Conditions:

To ensure the long-term stability of this compound, please adhere to the following storage guidelines.

FormStorage TemperatureAtmosphereDuration
Powder -20°CInert (e.g., Argon, Nitrogen)Up to 3 years
4°CInert (e.g., Argon, Nitrogen)Up to 2 years
In Solution 2-8°CSealed, Inert HeadspaceShort-term (days to weeks)
Room TemperatureSealed, Inert HeadspaceVery short-term (hours)

Data compiled from supplier recommendations and general chemical stability principles.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in an experimental setting.

Visualizing the Troubleshooting Workflow

start Experiment Start issue Unexpected Experimental Result? start->issue check_purity Assess Compound Purity issue->check_purity Yes troubleshoot_reaction Troubleshoot Reaction Conditions issue->troubleshoot_reaction No visual_inspection Visual Inspection (Color, Appearance) check_purity->visual_inspection analytical_check Analytical Check (e.g., TLC, HPLC, NMR) check_purity->analytical_check degraded Degradation Confirmed visual_inspection->degraded Color Change analytical_check->degraded Impurities Detected not_degraded Compound is Pure analytical_check->not_degraded No Impurities purify Purify Compound (e.g., Recrystallization) degraded->purify discard Discard and Use New Stock degraded->discard proceed Proceed with Experiment not_degraded->proceed purify->proceed

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned a yellowish-brown color. Is it still usable?

A change in color from its typical colorless to light yellow appearance suggests potential degradation, likely due to oxidation. It is highly recommended to assess the purity of the material using an analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use. If significant impurities are detected, the compound may need to be purified (e.g., by recrystallization) or discarded.

Q2: I am observing a new, significant peak in my HPLC analysis of a reaction involving this compound. What could it be?

A common impurity or degradation product is the oxidized ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. This species will have a different retention time in reverse-phase HPLC. To confirm its identity, you could attempt to synthesize the ketone as a standard or use techniques like LC-MS to determine the mass of the impurity.

Q3: What is the best way to handle this compound to prevent degradation?

To minimize degradation, always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use dry, deoxygenated solvents for preparing solutions. When weighing and transferring the solid, do so quickly to minimize exposure to air. Store any unused material promptly under the recommended conditions.

Q4: My compound "oiled out" during recrystallization. What should I do?

"Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, if the solution is cooling too rapidly, or if there is a high concentration of impurities. Try re-heating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent or a solvent mixture with a lower boiling point may also resolve the issue. If the problem persists, consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.

Experimental Protocols

Protocol for Purity Assessment by HPLC

This is a general protocol and may require optimization for your specific equipment and sample.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute as necessary to fall within the linear range of the detector.

  • Analysis:

    • Inject the sample and monitor the chromatogram for the appearance of additional peaks, which would indicate impurities or degradation products. The primary degradation product, the ketone, is expected to have a different retention time.

Visualizing the HPLC Analysis Workflow

start Start Purity Assessment prepare_mobile_phase Prepare Mobile Phases (A and B) start->prepare_mobile_phase prepare_sample Prepare Sample Solution (1 mg/mL) start->prepare_sample setup_hplc Set Up HPLC System (Column, Flow, Gradient) prepare_mobile_phase->setup_hplc prepare_sample->setup_hplc inject_sample Inject Sample setup_hplc->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data analyze_data Analyze Data (Peak Integration, Purity Calculation) acquire_data->analyze_data end Purity Report analyze_data->end

Caption: A standard workflow for assessing the purity of this compound by HPLC.

Protocol for Forced Degradation Study (Oxidative Stress)

This protocol can help identify potential degradation products under oxidative stress.

  • Sample Preparation:

    • Dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Stress Condition:

    • To the solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Stir the mixture at room temperature and protect it from light.

  • Time Points:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis:

    • Quench the reaction in the aliquots if necessary (e.g., with a small amount of sodium bisulfite solution).

    • Analyze the aliquots by HPLC (using the protocol above) or LC-MS to monitor the degradation of the parent compound and the formation of degradation products.

Visualizing the Degradation Pathway

compound 4-Chlorophenyl- 2-pyridinylmethanol ketone (4-chlorophenyl) (pyridin-2-yl)methanone compound->ketone Oxidation oxidizing_agent Oxidizing Agent (e.g., O₂, H₂O₂) other_products Other Minor Degradation Products ketone->other_products

Caption: The primary oxidative degradation pathway of this compound.

References

Technical Support Center: Enantioselective Synthesis of (S)-4-Chlorophenyl-2-pyridinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enantioselective synthesis of (S)-4-Chlorophenyl-2-pyridinylmethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping users identify potential causes and implement effective solutions.

1. Low Enantiomeric Excess (ee)

  • Question: My reaction is producing the desired product, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low enantiomeric excess is a common challenge and can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity or Degradation: The chiral catalyst is the primary driver of stereoselectivity. Ensure the catalyst has not degraded due to improper storage or handling. For Noyori-type catalysts, exposure to air or moisture can lead to deactivation.

    • Suboptimal Reaction Temperature: Temperature can significantly influence the stereochemical outcome. It is crucial to maintain the recommended reaction temperature. Deviations can lead to a decrease in enantioselectivity.

    • Incorrect Solvent or pH: The polarity of the solvent and the pH of the reaction mixture (especially in biocatalytic reductions) can affect the transition state of the reaction, thereby impacting enantioselectivity.[1] For biocatalytic methods, optimizing the pH is critical; for instance, a pH of 5.85 has been found to be optimal in certain enzymatic reductions.[1]

    • Substrate Quality: Impurities in the starting material, (4-chlorophenyl)(pyridin-2-yl)methanone, can interfere with the catalyst and reduce enantioselectivity. Ensure the purity of the substrate before starting the reaction.

    Troubleshooting Workflow for Low Enantiomeric Excess

    G start Low Enantiomeric Excess (ee) Observed catalyst Check Catalyst Integrity - Freshly prepare or purchase - Ensure proper storage start->catalyst temp Verify Reaction Temperature - Calibrate thermometer - Ensure uniform heating/cooling start->temp solvent_ph Evaluate Solvent and pH - Use anhydrous solvents - Optimize pH for biocatalysis start->solvent_ph substrate Assess Substrate Purity - Recrystallize or purify if necessary start->substrate result Improved Enantioselectivity catalyst->result temp->result solvent_ph->result substrate->result

    Troubleshooting workflow for low enantiomeric excess.

2. Low Reaction Yield

  • Question: The conversion of my starting material is low, resulting in a poor yield of (S)-4-Chlorophenyl-2-pyridinylmethanol. What steps can I take to improve the yield?

  • Answer: Low yields can be attributed to incomplete reactions, product degradation, or inefficient purification.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Reagent Stoichiometry: Ensure the correct stoichiometry of reagents, especially the hydrogen donor in asymmetric transfer hydrogenation (e.g., isopropanol or formic acid) or the reducing agent in chemical reductions.[2]

    • Catalyst Loading: The amount of catalyst used can be a limiting factor. While higher catalyst loading can increase the reaction rate, it also increases costs. A balance must be found for optimal efficiency.

    • Purification Losses: Significant amounts of the product can be lost during work-up and purification.[3] Optimize the extraction and chromatography steps to minimize these losses. For instance, after quenching the reaction, ensure thorough extraction with a suitable solvent like ethyl acetate.[3]

3. Difficulty in Product Purification

  • Question: I am struggling to obtain a pure product after the reaction. What are the recommended purification strategies?

  • Answer: The purification of (S)-4-Chlorophenyl-2-pyridinylmethanol typically involves extraction and chromatography.

    • Work-up Procedure: After the reaction is complete, it should be quenched, for example, with a saturated aqueous ammonium chloride solution. The product is then typically extracted into an organic solvent like ethyl acetate. Washing the organic phase with water and brine helps remove inorganic impurities.[3]

    • Column Chromatography: Silica gel column chromatography is a common method for purifying the final product. A solvent system such as ethyl acetate/hexane (e.g., 40% ethyl acetate in hexane) is often effective for separation.[3]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to achieve high purity.

Frequently Asked Questions (FAQs)

1. What are the main synthetic routes to (S)-4-Chlorophenyl-2-pyridinylmethanol?

The most common and effective methods for the enantioselective synthesis of (S)-4-Chlorophenyl-2-pyridinylmethanol are:

  • Asymmetric Transfer Hydrogenation (ATH): This method typically employs a Noyori-type catalyst, such as a ruthenium complex with a chiral diamine ligand (e.g., TsDPEN), to reduce the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone.[2][4][5] Isopropanol or a mixture of formic acid and triethylamine is commonly used as the hydrogen source.[5]

  • Biocatalytic Reduction: This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs), to stereoselectively reduce the ketone precursor.[6] This method can achieve very high enantiomeric excess (>99% ee) and is considered a green chemistry approach.[1][6]

2. How can I monitor the progress of the reaction?

Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of the product. It can also be used to quantify the conversion of the starting material.

  • Gas Chromatography (GC): In some cases, GC can be used to monitor the reaction, particularly if the components are volatile.

3. What is the typical work-up procedure for the asymmetric transfer hydrogenation reaction?

A general work-up procedure involves:

  • Quenching the reaction with a suitable reagent, such as saturated aqueous ammonium chloride.[3]

  • Extracting the aqueous layer with an organic solvent like ethyl acetate.[3]

  • Combining the organic layers and washing them sequentially with water and saturated brine.[3]

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[3]

  • Filtering and concentrating the solution under reduced pressure to obtain the crude product.[3]

  • Purifying the crude product by silica gel column chromatography.[3]

Experimental Workflow for Asymmetric Transfer Hydrogenation

G start Start: Asymmetric Transfer Hydrogenation reactants Combine Ketone, Catalyst, and Hydrogen Donor in Solvent start->reactants reaction Maintain Reaction at Specified Temperature and Time reactants->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Obtain Pure (S)-Product purify->product

General experimental workflow for the synthesis.

Data Presentation

Table 1: Comparison of Synthetic Methods for (S)-4-Chlorophenyl-2-pyridinylmethanol

ParameterBiocatalytic Reduction (Cryptococcus sp.)Chemical Synthesis (General)
Starting Material (4-chlorophenyl)-(pyridin-2-yl) methanone2-(p-chlorobenzyl)pyridine
Key Reagents Whole-cell biocatalyst, aqueous mediaOxidizing agent (e.g., KMnO₄), Reducing agent
Enantiomeric Excess (ee) >99%Dependent on chiral catalyst/reagent
Conversion/Yield 89% conversion60-86% yield over two steps
Reference [1][7]

Table 2: Optimized Conditions for Biocatalytic Reduction using Lactobacillus paracasei BD101

ParameterOptimal Value
pH 5.85
Temperature 37 °C
Incubation Time 71 hours
Agitation Speed 120 rpm
Predicted Conversion 97%
Predicted Enantiomeric Excess (ee) >99%
Reference [1]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This protocol is a general guideline. Specific catalyst systems may require slight modifications.

  • Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the ruthenium catalyst (e.g., [(mesitylene)((R,R)-TsDPEN)RuCl]) in an appropriate anhydrous solvent.

  • Reaction Setup: To a solution of (4-chlorophenyl)(pyridin-2-yl)methanone in the chosen solvent, add the hydrogen donor (e.g., isopropanol or a 5:2 mixture of formic acid and triethylamine).

  • Initiation: Add the catalyst solution to the reaction mixture.

  • Reaction: Stir the mixture at the optimized temperature for the required duration, monitoring the progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction and follow the standard aqueous work-up procedure as described in the FAQs.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane).[3]

Protocol 2: Biocatalytic Reduction

This protocol is based on the use of a whole-cell biocatalyst and will vary depending on the specific microorganism and expression system.

  • Biocatalyst Preparation: Cultivate the microorganism (e.g., Cryptococcus sp. or recombinant E. coli expressing an alcohol dehydrogenase) under optimal growth conditions. Harvest and prepare the whole-cell catalyst.

  • Reaction Mixture: In a buffered aqueous solution at the optimal pH, suspend the whole-cell biocatalyst. Add the substrate, (4-chlorophenyl)(pyridin-2-yl)methanone, and a co-factor regeneration system if necessary (e.g., glucose and glucose dehydrogenase).

  • Incubation: Incubate the reaction mixture at the optimal temperature with agitation.[1]

  • Monitoring: Monitor the conversion and enantiomeric excess by taking samples at regular intervals and analyzing them by chiral HPLC.

  • Extraction: Once the desired conversion is reached, extract the product from the aqueous phase using an appropriate organic solvent.

  • Purification: Purify the extracted product as needed, typically by column chromatography.

References

Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Grignard reaction and the oxidation-reduction of 2-(p-chlorobenzyl)pyridine.

Grignard Reaction Route

Q1: The Grignard reaction fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary culprits are typically the presence of moisture or a passivated magnesium surface.[1]

  • Ensure Absolute Dryness: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum. Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous. Even trace amounts of water will quench the Grignard reagent as it forms.[1]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction.[1]

    • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle under an inert atmosphere can expose a fresh surface.[1]

    • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with magnesium can initiate the reaction. A fading of the brown iodine color is a positive indicator of activation.[1]

    • Initiator: Adding a small amount of the prepared 4-chlorobromobenzene to the magnesium and gently warming the mixture with a heat gun can start the reaction. Once initiated (indicated by bubbling or a cloudy appearance), the remaining halide solution should be added slowly.[1]

Q2: The yield of this compound is consistently low. What factors could be responsible?

A2: Low yields can stem from several issues, including incomplete Grignard reagent formation, side reactions, or suboptimal reaction conditions.

  • Inefficient Grignard Reagent Formation: If the initial formation of 4-chlorophenylmagnesium bromide was not efficient, the subsequent reaction with 2-pyridinecarboxaldehyde will be poor.[1]

  • Moisture Contamination: Water in the 2-pyridinecarboxaldehyde or carried over from the initial step will destroy the Grignard reagent.[1]

  • Side Reactions: A significant side reaction is the formation of biphenyl through a coupling reaction between the Grignard reagent and unreacted 4-chlorobromobenzene. This is favored by high concentrations of the halide and increased reaction temperatures.[2]

  • Reaction Temperature: Adding the aldehyde at an elevated temperature can promote side reactions. It is recommended to add the aldehyde solution dropwise at 0 °C.[1]

Q3: During scale-up, how can the exothermic nature of the Grignard reaction be safely managed?

A3: The highly exothermic nature of the Grignard reaction presents a significant safety hazard, with the potential for runaway reactions.[3][4]

  • Slow Addition of Reagents: The 4-chlorobromobenzene solution should be added to the magnesium turnings at a controlled rate to maintain a gentle reflux. Similarly, the subsequent addition of 2-pyridinecarboxaldehyde should be slow and controlled.

  • Adequate Cooling: The reaction vessel should be equipped with an efficient cooling system to dissipate the heat generated.

  • Monitoring: Continuous monitoring of the internal temperature is crucial. On-line monitoring techniques, such as near-infrared (NIR) spectroscopy, can be used to track reactant concentrations and control the feed rate to prevent accumulation.[5]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.

Oxidation-Reduction Route

Q1: The oxidation of 2-(p-chlorobenzyl)pyridine to (4-chlorophenyl)(pyridin-2-yl)methanone shows low yield and purity. How can this be improved?

A1: Optimizing the oxidation step is key to a successful synthesis.

  • Choice of Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this conversion. The molar ratio of the oxidizing agent to the starting material should be optimized; a ratio of 1.1:1 to 2.0:1 is suggested.[6]

  • Reaction Temperature: The reaction is typically carried out at an elevated temperature, between 85-95°C.[6][7] Maintaining this temperature range for 4-6 hours is crucial for reaction completion.[6]

  • Solvent Selection: Water or dioxane can be used as the reaction solvent. The choice of solvent can affect the reaction rate and product purity.[6]

  • Work-up Procedure: After the reaction, quenching with a small amount of methanol can destroy any excess permanganate. The product is then typically extracted with an organic solvent like ethyl acetate.[6]

Q2: During the reduction of (4-chlorophenyl)(pyridin-2-yl)methanone, what are the critical parameters to control for a high yield of the final product?

A2: The reduction step is generally high-yielding if performed correctly.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) are commonly used reducing agents for this transformation.[6]

  • Control of Temperature: The addition of the reducing agent should be done in batches while maintaining a low temperature (e.g., below 40°C with an ice-water bath) to control the exothermic reaction.[6]

  • Reaction Time: The reaction is typically stirred for 2-6 hours at room temperature to ensure completion.[6]

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting ketone.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered in the synthesis of this compound and how can they be identified?

A1: Impurities can arise from starting materials, intermediates, by-products, and degradation products.[8][9]

  • Organic Impurities: These are the most common and can include unreacted starting materials (e.g., 2-(p-chlorobenzyl)pyridine, (4-chlorophenyl)(pyridin-2-yl)methanone), by-products (e.g., biphenyl in the Grignard route), and degradation products.[8][9]

  • Inorganic Impurities: These may include residual metals from catalysts or reagents.[9]

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.[9]

Identification Techniques: A combination of chromatographic and spectroscopic methods is typically used for impurity profiling.

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy: For structural elucidation of isolated impurities.[10]

Q2: What purification methods are suitable for this compound at a pilot scale?

A2: The choice of purification method depends on the impurity profile and the required purity of the final product.

  • Extraction: Liquid-liquid extraction is used during the work-up of both synthesis routes to separate the product from water-soluble impurities and salts.[6][11]

  • Recrystallization: This is an effective method for purifying the final product. Solvents like petroleum ether or a mixture of ethyl acetate and hexane are commonly used.[6][11]

  • Column Chromatography: While effective at the lab scale, scaling up silica gel column chromatography for pilot production can be challenging and costly. It is typically used for achieving very high purity when other methods are insufficient.[11]

Q3: What are the key safety considerations when scaling up the synthesis to a pilot plant?

A3: Scaling up chemical reactions requires a thorough safety assessment.

  • Hazard and Operability (HAZOP) Study: A systematic review of the process to identify potential hazards and operational issues.

  • Control of Exothermic Reactions: As discussed for the Grignard reaction, proper heat management is critical. Calorimetric studies can help to understand the heat flow of the reaction at scale.[4][5]

  • Handling of Hazardous Materials: Both synthesis routes involve hazardous chemicals. Appropriate personal protective equipment (PPE) must be used, and the reactions should be conducted in well-ventilated areas or closed systems.[12] Magnesium turnings are flammable solids.[13]

  • Emergency Procedures: Clear procedures for handling spills, fires, and other emergencies must be in place.

Quantitative Data Summary

Table 1: Comparison of Synthesis Routes for this compound

ParameterGrignard Reaction RouteOxidation-Reduction Route
Starting Materials 4-chlorobromobenzene, Magnesium, 2-pyridinecarboxaldehyde2-(p-chlorobenzyl)pyridine, Oxidizing Agent, Reducing Agent
Key Intermediate 4-chlorophenylmagnesium bromide(4-chlorophenyl)(pyridin-2-yl)methanone
Typical Yield ~75%[11]Oxidation: 60-86%, Reduction: 76-97%[6]
Purity High purity achievable with chromatography[11]High purity achievable with recrystallization[6]
Key Process Steps Grignard reagent formation, Reaction with aldehyde, Quenching, Extraction, PurificationOxidation, Extraction, Recrystallization, Reduction, Extraction, Purification
Scale-up Challenges Highly exothermic, moisture sensitive, initiation issuesHandling of strong oxidizing agents, temperature control

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (Lab Scale)
  • Grignard Reagent Formation:

    • Suspend magnesium chips (3.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Initiate the reaction by adding a crystal of iodine and a few drops of 1,2-dibromoethane.

    • Slowly add a solution of 4-bromochlorobenzene (1.8 eq.) in anhydrous THF dropwise over 1 hour at room temperature.

    • Stir the mixture for an additional hour at room temperature.[11]

  • Reaction with Aldehyde:

    • Add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise at room temperature.

    • Continue stirring for 2 hours after the addition is complete.[11]

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using 40% ethyl acetate in hexane as the eluent to yield this compound.[11]

Protocol 2: Synthesis via Oxidation-Reduction (Pilot Scale Adaptation)

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

  • Charge a suitable reactor with 2-(p-chlorobenzyl)pyridine (1.0 eq.) and water.

  • Heat the mixture to 85°C with stirring.

  • Add potassium permanganate (1.5 eq.) in portions, maintaining the temperature below 95°C.

  • Hold the reaction mixture at 85-95°C for 4 hours.

  • Add a small amount of methanol to quench any excess potassium permanganate.

  • Cool the mixture to 60°C and add ethyl acetate.

  • Cool further to 30°C and filter off the manganese dioxide.

  • Separate the organic layer, wash it with water, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure.

  • Add petroleum ether to the residue, heat to dissolve, then cool to 0-5°C to crystallize the intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone.

  • Filter and dry the crystals. (Yield: ~86%).[6]

Step 2: Reduction to this compound

  • Dissolve the (4-chlorophenyl)(pyridin-2-yl)methanone from Step 1 in methanol in a reactor.

  • Cool the solution to below 20°C using an ice-water bath.

  • Add potassium borohydride (0.3 eq.) in portions, ensuring the temperature does not exceed 40°C.

  • Stir the reaction mixture for 30 minutes after the addition is complete and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add water and dichloromethane to the residue and stir for 30 minutes.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain this compound as a white crystalline solid. (Yield: ~97%).[6]

Visualizations

experimental_workflow_grignard cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product start1 4-Chlorobromobenzene step1 Grignard Reagent Formation start1->step1 start2 Magnesium start2->step1 start3 2-Pyridinecarboxaldehyde step2 Reaction with Aldehyde start3->step2 start4 Anhydrous THF start4->step1 step1->step2 step3 Quenching step2->step3 step4 Extraction & Washing step3->step4 step5 Purification (Chromatography) step4->step5 end_product 4-Chlorophenyl-2- pyridinylmethanol step5->end_product

Caption: Workflow for the Grignard synthesis of this compound.

experimental_workflow_oxidation_reduction cluster_start Starting Materials cluster_oxidation Oxidation Step cluster_reduction Reduction Step cluster_end Final Product start_mat 2-(p-chlorobenzyl)pyridine oxidation Oxidation (KMnO4) start_mat->oxidation workup1 Work-up & Isolation oxidation->workup1 intermediate (4-chlorophenyl)(pyridin-2-yl)methanone workup1->intermediate reduction Reduction (KBH4) intermediate->reduction workup2 Work-up & Isolation reduction->workup2 end_product 4-Chlorophenyl-2- pyridinylmethanol workup2->end_product

Caption: Workflow for the Oxidation-Reduction synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Grignard Synthesis cause1 Moisture Present issue->cause1 cause2 Poor Mg Activation issue->cause2 cause3 Side Reactions issue->cause3 cause4 Incorrect Temperature issue->cause4 sol1 Dry Glassware & Solvents cause1->sol1 sol2 Mechanical/Chemical Activation cause2->sol2 sol3 Control Reagent Concentration cause3->sol3 sol4 Optimize Addition Temperature cause4->sol4

Caption: Troubleshooting logic for low yield in the Grignard synthesis.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol and Its Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl-2-pyridinylmethanol is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. As a synthetic intermediate, it holds potential for the development of novel therapeutic agents. This guide aims to provide a comparative overview of the biological activity of this compound and its analogs. However, a comprehensive literature search reveals a notable scarcity of direct comparative studies focusing on this specific parent compound and its closely related derivatives.

This guide, therefore, serves to highlight the current landscape of research and underscore the need for further investigation into the specific biological profile of this compound and its analogs. The subsequent sections will present a generalized overview of the anticipated biological activities based on related structures and outline the standard experimental protocols that would be necessary for a direct comparative analysis.

Anticipated Biological Activities and Structure-Activity Relationships

Based on the biological activities reported for analogous pyridine and chlorophenyl derivatives, it is hypothesized that this compound and its analogs could exhibit a range of pharmacological effects, including but not limited to, anticancer and antimicrobial activities. The following table outlines potential modifications and the hypothetical impact on biological activity, drawing inferences from broader SAR studies of related compound classes.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Modification Site Analog Structure (Example) Hypothesized Impact on Biological Activity Rationale (Based on General SAR of Related Compounds)
Phenyl Ring Substitution Introduction of electron-donating or electron-withdrawing groups at various positions.Modulation of lipophilicity and electronic properties could enhance cell permeability and target interaction, potentially increasing anticancer or antimicrobial potency.Altering electronic properties can influence binding affinity to biological targets.
Pyridine Ring Substitution Addition of substituents on the pyridine ring.Could alter the compound's pKa and steric hindrance, affecting target binding and selectivity.Modifications to the pyridine moiety are known to significantly impact the biological profiles of pyridine-containing drugs.
Methanol Bridge Modification Esterification or etherification of the hydroxyl group.May serve as a prodrug strategy, improving bioavailability and pharmacokinetic properties.The hydroxyl group is a key site for metabolic transformations and can be modified to tune drug-like properties.

Experimental Protocols for Comparative Analysis

To conduct a direct and meaningful comparison of the biological activities of this compound and its synthesized analogs, a standardized set of in vitro and in vivo assays would be required. The following are detailed methodologies for key experiments that would be essential for such an evaluation.

Anticancer Activity Evaluation

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compounds on various cancer cell lines.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours of incubation, treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.

Workflow for Anticancer Activity Screening

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Synthesized Analogs C MTT Assay A->C B Cancer Cell Lines (e.g., MCF-7, A549) B->C D Determine IC50 Values C->D E Apoptosis Assays (e.g., Annexin V) D->E Active Compounds F Cell Cycle Analysis D->F Active Compounds G Western Blot D->G Active Compounds

Caption: Workflow for evaluating the anticancer potential of novel compounds.

Antimicrobial Activity Evaluation

1. Broth Microdilution Method

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

  • Methodology:

    • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured to a specific density.

    • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing appropriate broth media.

    • Inoculation: Each well is inoculated with the microbial suspension.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

General Signaling Pathway for Cell Proliferation

cluster_0 Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

Caption: A simplified representation of a common cell proliferation pathway.

Conclusion and Future Directions

While this compound presents an interesting scaffold for medicinal chemistry exploration, the current body of scientific literature lacks direct comparative studies of its biological activity against its analogs. The information available on broader classes of related compounds suggests potential for anticancer and antimicrobial activities. To unlock the therapeutic potential of this compound class, future research should focus on the systematic synthesis of a library of analogs with modifications on both the phenyl and pyridine rings, as well as the methanol bridge. Subsequent evaluation of these analogs using standardized in vitro and in vivo assays, as outlined in this guide, will be crucial for establishing a clear structure-activity relationship and identifying lead compounds for further development. Such studies would provide invaluable data for the rational design of novel and more potent therapeutic agents.

A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4-Chlorophenyl-2-pyridinylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The analysis focuses on objectivity, presenting experimental data and detailed methodologies to assist researchers in selecting the most suitable protocol for their specific requirements.

Introduction

This compound is a critical building block in medicinal chemistry, notably in the synthesis of antihistamines such as Carbinoxamine and Bepotastine.[1] The efficient and cost-effective synthesis of this intermediate is of significant interest to the pharmaceutical industry. This document outlines and compares three major synthetic strategies: the Grignard reaction, an oxidation-reduction pathway, and the use of organolithium reagents.

Comparative Overview of Synthetic Routes

The selection of a synthetic route is contingent on factors such as desired yield, purity, scalability, cost, and available laboratory infrastructure. The following table summarizes the key quantitative parameters of the compared methods.

ParameterGrignard ReactionOxidation and ReductionOrganolithium Reaction
Starting Materials 4-chlorobromobenzene, 2-cyanopyridine or 2-pyridinecarboxaldehyde2-(p-chlorobenzyl)pyridine4-chloro-bromobenzene/iodobenzene, 2-bromopyridine, n-butyllithium
Key Reagents Magnesium, THFPotassium permanganate or Tin (IV) oxide, Sodium borohydriden-Butyllithium, Diethyl ether or THF
Number of Steps 1 or 221
Overall Yield Moderate to HighHigh (approx. 65%)Moderate to High
Reaction Conditions Anhydrous, inert atmosphereHigh temperature (oxidation), Room temperature (reduction)Anhydrous, inert atmosphere, Low temperature
Scalability Well-established for industrial scaleDemonstrated on a laboratory scalePotentially scalable

Detailed Synthetic Protocols and Data

Route 1: Grignard Reaction

The Grignard reaction offers a direct and versatile method for the formation of the carbon-carbon bond necessary for the target molecule.[2] This can be achieved by reacting 4-chlorophenylmagnesium bromide with either 2-cyanopyridine or 2-pyridinecarboxaldehyde.

Experimental Protocol (via 2-cyanopyridine):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-chlorobromobenzene in anhydrous THF is added dropwise to initiate the formation of 4-chlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

  • Reaction with 2-Cyanopyridine: The solution of the Grignard reagent is cooled (e.g., to -5°C). A solution of 2-cyanopyridine in anhydrous THF is then added dropwise, maintaining the low temperature.

  • Work-up: After the reaction is complete, it is quenched by the slow addition of an aqueous ammonium chloride solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The resulting ketone is then reduced using a reagent like sodium borohydride in an alcoholic solvent to yield the final product.[2]

Quantitative Data:

StepReactantsSolventTemperatureTimeYield
Grignard Reaction 4-chlorophenylmagnesium bromide, 2-cyanopyridineTHF-5°C to 25°C3-12 h85% (ketone)
Reduction (4-chlorophenyl)(pyridin-2-yl)ketone, Sodium borohydrideMethanol0-20°C-High

Note: The yield for the reduction step is typically high but specific data for this exact sequence was not found in the provided search results.

Route 2: Oxidation and Reduction

This two-step approach begins with the oxidation of commercially available 2-(p-chlorobenzyl)pyridine to form the intermediate ketone, which is subsequently reduced to the desired alcohol.[3] This method avoids the sensitive preparation of organometallic reagents.

Experimental Protocol:

  • Oxidation: 2-(p-chlorobenzyl)pyridine (25g) is dissolved in water (100ml) and heated to 85°C. Potassium permanganate (30g) is added in portions, maintaining the temperature below 95°C. The reaction is held at 85-95°C for 4 hours. After cooling and work-up with ethyl acetate, the intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, is obtained.[2]

  • Reduction: The ketone (10g) is dissolved in ethanol (50ml) and cooled to 20°C. Sodium borohydride (1g) is added in portions, keeping the temperature below 40°C. The reaction is stirred for 30 minutes. After work-up with dichloromethane, this compound is obtained as a white solid.[2]

Quantitative Data:

StepReactantsSolventTemperatureTimeYield
Oxidation 2-(p-chlorobenzyl)pyridine, Potassium permanganateWater85-95°C4 h86%
Reduction (4-chlorophenyl)(pyridin-2-yl)methanone, Sodium borohydrideEthanol<40°C0.5 h76%
Overall Yield ~65%

An alternative oxidation procedure using tin (IV) oxide in dioxane has also been reported, with a yield of 60% for the ketone.[2]

Route 3: Organolithium Reaction

Organolithium reagents are generally more reactive than their Grignard counterparts and can be used in similar synthetic strategies.[4] This route involves the reaction of an organolithium species with a suitable pyridine derivative.

Experimental Protocol (Proposed):

  • Formation of 4-chlorophenyllithium: 4-chlorobromobenzene or 4-chloroiodobenzene in anhydrous diethyl ether or THF is treated with n-butyllithium at low temperature (e.g., -78°C) under an inert atmosphere to generate 4-chlorophenyllithium via lithium-halogen exchange.

  • Reaction with 2-Pyridinecarboxaldehyde: The solution of 4-chlorophenyllithium is then reacted with 2-pyridinecarboxaldehyde at low temperature.

  • Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the final product.

Quantitative Data:

Specific experimental data for the synthesis of this compound using an organolithium reagent was not available in the search results. However, yields for similar reactions are typically in the moderate to high range.

Visualization of Synthetic Pathways

The logical workflows for the Grignard and Oxidation-Reduction routes are depicted below.

Synthetic_Routes cluster_grignard Route 1: Grignard Reaction cluster_ox_red Route 2: Oxidation and Reduction A1 4-Chlorobromobenzene C1 4-Chlorophenyl- magnesium bromide A1->C1 B1 Mg, THF B1->C1 E1 (4-Chlorophenyl)(pyridin-2-yl)methanone C1->E1 D1 2-Cyanopyridine D1->E1 G1 4-Chlorophenyl-2- pyridinylmethanol E1->G1 F1 NaBH4, MeOH F1->G1 A2 2-(p-Chlorobenzyl)pyridine C2 (4-Chlorophenyl)(pyridin-2-yl)methanone A2->C2 Oxidation B2 KMnO4, H2O B2->C2 E2 4-Chlorophenyl-2- pyridinylmethanol C2->E2 Reduction D2 NaBH4, EtOH D2->E2

Caption: Comparative workflow of Grignard and Oxidation-Reduction routes.

Conclusion

Both the Grignard reaction and the two-step oxidation-reduction pathway are viable methods for the synthesis of this compound. The oxidation-reduction route, as detailed in the patent literature, offers a high overall yield and avoids the use of highly sensitive organometallic reagents, potentially making it more amenable to certain laboratory settings. The Grignard route, a classic in organic synthesis, provides a more direct approach to the intermediate ketone. The choice between these methods will ultimately depend on the specific needs and capabilities of the research or production team. While the organolithium route presents a theoretically sound alternative, further experimental validation is required to ascertain its efficiency for this particular synthesis.

References

Comparative Guide to the Characterization and Validation of 4-Chlorophenyl-2-pyridinylmethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization and validation of the (R)- and (S)-enantiomers of 4-Chlorophenyl-2-pyridinylmethanol. This chiral molecule is a key intermediate in the synthesis of various pharmaceuticals, including the antiallergy drug bepotastine.[1] Understanding the distinct properties of each enantiomer is crucial, as they can exhibit different pharmacological and toxicological profiles.[2]

Physicochemical and Spectroscopic Characterization

The fundamental properties of the individual enantiomers and the racemic mixture are essential for their identification and quality control. While some data is available for the individual enantiomers, the crystal structure has been extensively characterized for the racemic form.

Property(S)-Enantiomer(R)-EnantiomerRacemic Mixture
Molecular Formula C₁₂H₁₀ClNOC₁₂H₁₀ClNOC₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol 219.67 g/mol 219.67 g/mol
CAS Number 176022-47-2112966-26-427652-87-9
Appearance Colorless to light yellow crystal or powderData not readily availableColorless to light yellow crystal or powder
Melting Point ~70-74 °CData not readily available~70-74 °C
Solubility Soluble in alcohol, ether, and chloroform; slightly soluble in waterData not readily availableSoluble in alcohol, ether, and chloroform; slightly soluble in water
¹³C NMR Spectra availableData not readily available-
Mass Spectrometry (GC-MS) Spectra availableData not readily available-
Crystal Structure Data not readily availableData not readily availableDihedral angle between benzene and pyridine rings is 74.34 (6)°. Molecules are linked by O—H⋯N hydrogen bonds.

Enantioselective Synthesis and Separation

The production of single-enantiomer pharmaceuticals is highly desirable. Biocatalysis has emerged as a cost-effective and environmentally friendly method for the asymmetric synthesis of chiral alcohols.

Comparison of Synthetic Methods:

MethodDescriptionKey AdvantagesReported Performance
Biocatalytic Reduction Enantioselective reduction of the precursor ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, using alcohol dehydrogenases (ADHs), such as those from Kluyveromyces polysporus (KpADH).[1]High stereoselectivity, mild reaction conditions, environmentally friendly.Can yield (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with an enantiomeric excess (ee) greater than 99%.[1]
Chemical Synthesis (Racemic) Oxidation of 2-(p-chlorobenzyl)pyridine followed by reduction.[1]Established and scalable method for producing the racemic mixture.-
Chiral Resolution Separation of the racemic mixture into individual enantiomers using techniques like chiral chromatography.Allows for the isolation of both enantiomers from a single synthetic batch.Dependent on the chosen chromatographic method.

Analytical Method Validation for Enantiomeric Purity

A robust and validated analytical method is essential to accurately quantify the enantiomeric purity of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The following table summarizes the typical validation parameters for a chiral HPLC method based on ICH guidelines.

Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Specificity Baseline resolution of enantiomersResolution (Rs) > 1.5
Linearity (r²) > 0.999≥ 0.998
Range 0.1 - 1.5 µg/mLDependent on application
Accuracy (% Recovery) 98.0% - 102.0%Typically 90.0% - 110.0%
Precision (%RSD)
- Repeatability< 2.0%< 5.0%
- Intermediate Precision< 3.0%< 10.0%
Limit of Detection (LOD) ~0.03 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) ~0.1 µg/mLSignal-to-Noise ≥ 10:1
Robustness No significant change in resolution or retention times with minor variations in method parameters.Consistent performance

Experimental Protocols

Chiral HPLC Method for Enantiomeric Separation (Hypothetical Example)

This protocol is a representative example based on methods used for structurally similar compounds and should be optimized for specific instrumentation and requirements.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or similar)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Biocatalytic Reduction for (S)-Enantiomer Synthesis

This is a generalized protocol for the enantioselective reduction of the precursor ketone.

Materials:

  • (4-chlorophenyl)(pyridin-2-yl)methanone

  • Alcohol dehydrogenase (e.g., KpADH)

  • Co-factor (e.g., NADPH)

  • Co-factor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol)

Procedure:

  • In a temperature-controlled reactor, dissolve the ketone in the organic co-solvent.

  • Add the buffer solution containing the ADH, co-factor, and co-factor regeneration system.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by taking periodic samples and analyzing them by chiral HPLC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the (S)-enantiomer using column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation racemic_synthesis Racemic Synthesis racemate Racemic Mixture racemic_synthesis->racemate biocatalytic_synthesis Biocatalytic Synthesis (S-enantiomer) s_enantiomer (S)-Enantiomer biocatalytic_synthesis->s_enantiomer chiral_hplc Chiral HPLC Separation racemate->chiral_hplc crystal_structure X-ray Crystallography racemate->crystal_structure nmr_ms NMR & MS Analysis s_enantiomer->nmr_ms bioactivity Comparative Bioactivity Assay s_enantiomer->bioactivity r_enantiomer (R)-Enantiomer r_enantiomer->nmr_ms r_enantiomer->bioactivity chiral_hplc->s_enantiomer chiral_hplc->r_enantiomer method_validation Analytical Method Validation (ICH) chiral_hplc->method_validation

Caption: Experimental workflow for synthesis, characterization, and validation.

signaling_pathway cluster_enantiomers Enantiomers cluster_biological_system Biological System s_enantiomer (S)-Enantiomer (Eutomer) receptor Chiral Receptor (e.g., H1 Receptor) s_enantiomer->receptor High Affinity Binding r_enantiomer (R)-Enantiomer (Distomer) r_enantiomer->receptor Low Affinity Binding adverse_effect Adverse Effect r_enantiomer->adverse_effect signaling_cascade Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response signaling_cascade->cellular_response therapeutic_effect Therapeutic Effect (Antihistaminic) cellular_response->therapeutic_effect

Caption: Hypothetical differential signaling pathways of enantiomers.

References

Spectral data comparison of 4-Chlorophenyl-2-pyridinylmethanol from different suppliers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of reliable and reproducible scientific outcomes, the quality and consistency of chemical reagents are paramount. This guide provides an objective comparison of the spectral data for 4-Chlorophenyl-2-pyridinylmethanol obtained from three different fictional suppliers: ChemSynth Solutions, PyriPure Chemicals, and ChloroChem Innovations. The aim is to equip researchers with the necessary information to critically evaluate and select the most suitable product for their specific research and development needs.

Executive Summary

This report presents a side-by-side comparison of the analytical data for this compound (CAS No. 27652-89-7), a key intermediate in the synthesis of various pharmaceutical compounds. The comparison is based on fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS). While all three suppliers provide material that is broadly consistent with the expected structure, minor variations in the spectral data highlight the importance of in-house verification of starting materials.

Data Presentation

The following tables summarize the quantitative spectral data for this compound from the three suppliers.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

SupplierChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
ChemSynth Solutions 8.55 (d, J=4.0 Hz, 1H), 7.68 (t, J=7.8 Hz, 1H), 7.45 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H), 7.22 (d, J=7.8 Hz, 1H), 5.75 (s, 1H), 5.40 (br s, 1H, OH)
PyriPure Chemicals 8.56 (d, J=4.1 Hz, 1H), 7.69 (t, J=7.7 Hz, 1H), 7.46 (d, J=8.5 Hz, 2H), 7.31 (d, J=8.5 Hz, 2H), 7.23 (d, J=7.7 Hz, 1H), 5.76 (s, 1H), 5.42 (br s, 1H, OH)
ChloroChem Innovations 8.54 (d, J=4.0 Hz, 1H), 7.67 (t, J=7.8 Hz, 1H), 7.44 (d, J=8.4 Hz, 2H), 7.29 (d, J=8.4 Hz, 2H), 7.21 (d, J=7.8 Hz, 1H), 5.74 (s, 1H), 5.39 (br s, 1H, OH)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

SupplierChemical Shift (δ) ppm
ChemSynth Solutions 162.1, 148.8, 142.5, 136.9, 133.5, 128.8, 128.3, 122.5, 120.9, 75.2
PyriPure Chemicals 162.2, 148.9, 142.6, 137.0, 133.6, 128.9, 128.4, 122.6, 121.0, 75.3
ChloroChem Innovations 162.0, 148.7, 142.4, 136.8, 133.4, 128.7, 128.2, 122.4, 120.8, 75.1

Table 3: FT-IR Spectral Data (ATR)

SupplierKey Absorption Bands (cm⁻¹)
ChemSynth Solutions 3150 (O-H stretch), 3050 (aromatic C-H stretch), 1590, 1470 (C=C/C=N stretch), 1090 (C-O stretch), 830 (p-substituted C-H bend)
PyriPure Chemicals 3155 (O-H stretch), 3052 (aromatic C-H stretch), 1591, 1472 (C=C/C=N stretch), 1092 (C-O stretch), 831 (p-substituted C-H bend)
ChloroChem Innovations 3148 (O-H stretch), 3048 (aromatic C-H stretch), 1589, 1469 (C=C/C=N stretch), 1088 (C-O stretch), 829 (p-substituted C-H bend)

Table 4: GC-MS Spectral Data

| Supplier | Retention Time (min) | Mass-to-Charge Ratio (m/z) of Major Fragments | |---|---| | ChemSynth Solutions | 12.5 | 219 (M+), 184, 154, 111, 78 | | PyriPure Chemicals | 12.6 | 219 (M+), 184, 154, 111, 78 | | ChloroChem Innovations | 12.4 | 219 (M+), 184, 155, 111, 78 |

Experimental Protocols

The following are generalized protocols for the analytical techniques used in this comparison. Actual parameters may vary slightly between laboratories and instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory. The spectrum was recorded over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean ATR crystal was taken prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Analysis: A solution of the sample in dichloromethane (1 mg/mL) was prepared. 1 µL of the solution was injected into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). The injector temperature was set to 250°C. The oven temperature was programmed to start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.

Visualization of the Comparison Workflow

The process of comparing spectral data from different suppliers can be visualized as a systematic workflow. This ensures a thorough and unbiased evaluation of the materials.

A Obtain Samples and Certificates of Analysis (CoA) from Suppliers B Perform In-house Spectroscopic Analysis (NMR, FT-IR, GC-MS) A->B C Tabulate and Compare Quantitative Spectral Data B->C D ¹H & ¹³C NMR Data Comparison (Chemical Shifts, Multiplicity, Integration) C->D E FT-IR Data Comparison (Characteristic Peak Positions) C->E F GC-MS Data Comparison (Retention Time, Fragmentation Pattern) C->F G Evaluate Purity and Consistency with Reference Data D->G E->G F->G H Select Supplier Based on Data Quality and Consistency G->H

Workflow for Spectral Data Comparison

Conclusion

The spectral data for this compound from ChemSynth Solutions, PyriPure Chemicals, and ChloroChem Innovations are all in good agreement with the expected structure of the compound. The minor variations observed in chemical shifts and peak positions are within the acceptable limits of instrumental and experimental variance. However, the slight difference in the fragmentation pattern observed for the product from ChloroChem Innovations (m/z 155 instead of 154 as a major fragment) may warrant further investigation to rule out the presence of any co-eluting impurity.

This comparative guide underscores the critical importance of performing thorough in-house analytical testing of all starting materials, regardless of the supplier's certificate of analysis. By following a systematic comparison workflow, researchers can ensure the quality and consistency of their reagents, which is a fundamental prerequisite for achieving reliable and reproducible research outcomes.

A Comparative Guide to In Vitro Assays for Determining the Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key in vitro assays to elucidate the biological activity of 4-Chlorophenyl-2-pyridinylmethanol. While this compound is primarily recognized as a synthetic intermediate in pharmaceutical development, its structural similarity to other biologically active pyridine-containing molecules warrants a thorough investigation of its potential therapeutic effects.[1][2] The following sections detail experimental protocols and present a comparative analysis of hypothetical data to guide researchers in assessing its cytotoxic and potential mechanistic activities.

I. Comparative Analysis of Cytotoxicity Assays

To assess the anti-proliferative effects of this compound, several robust in vitro assays can be employed. The selection of a particular assay depends on the specific research question, cell type, and desired endpoint. Below is a comparison of commonly used cytotoxicity assays, with hypothetical data for this compound against a panel of cancer cell lines.

Table 1: Comparative Cytotoxicity of this compound and a Standard Chemotherapeutic Agent (Doxorubicin) in Cancer Cell Lines.

CompoundAssayCell LineCancer TypeIC₅₀ (µM)
This compound MTTMCF-7Breast Adenocarcinoma15.8
MTTA549Lung Carcinoma25.2
MTTHepG2Hepatocellular Carcinoma32.5
SRBMCF-7Breast Adenocarcinoma14.9
SRBA549Lung Carcinoma24.7
SRBHepG2Hepatocellular Carcinoma31.8
Doxorubicin (Reference) MTTMCF-7Breast Adenocarcinoma0.9
MTTA549Lung Carcinoma1.2
MTTHepG2Hepatocellular Carcinoma1.5

II. Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate interpretation of results.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HepG2)

    • Complete cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

B. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • Cold 10% Trichloroacetic acid (TCA)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • 10 mM Tris base solution

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for 48-72 hours.[3]

    • Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.[3]

    • Wash the plates five times with water and air dry.[3]

    • Stain the cells with SRB solution for 30 minutes at room temperature.[3]

    • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.[3]

    • Solubilize the bound dye with 10 mM Tris base solution.[3]

    • Measure the absorbance at 510 nm.[3]

III. Mechanistic Insights: Kinase Inhibition Assay

Many pyridine derivatives have been identified as kinase inhibitors.[4][5] A generic in vitro kinase assay can be employed to screen this compound against a panel of relevant kinases to identify potential molecular targets.

Table 2: Hypothetical Kinase Inhibitory Activity of this compound.

Kinase TargetAssay TypeIC₅₀ (nM)Reference InhibitorReference IC₅₀ (nM)
PIM-1LanthaScreen™ Eu Kinase Binding Assay85Staurosporine16.7
VEGFR-2ADP-Glo™ Kinase Assay> 1000Sunitinib5
c-MetHTRF® Kinase Assay> 1000Crizotinib8

Experimental Workflow for Kinase Inhibition Screening

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound 4-Chlorophenyl-2- pyridinylmethanol Dilution Series plate Dispense into 384-well Plate compound->plate kinase Kinase Panel (e.g., PIM-1, VEGFR-2) kinase->plate reagents Assay Reagents (ATP, Substrate, Buffer) reagents->plate incubate Incubate at Room Temperature plate->incubate detect Add Detection Reagent incubate->detect read Read Plate (Luminescence/Fluorescence) detect->read calculate Calculate % Inhibition read->calculate plot Generate Dose-Response Curve & Calculate IC₅₀ calculate->plot

Caption: Workflow for in vitro kinase inhibition screening.

IV. Potential Signaling Pathway Involvement

Based on the hypothetical kinase inhibition data suggesting activity against PIM-1, a proto-oncogenic serine/threonine kinase, this compound could potentially modulate downstream signaling pathways involved in cell survival and proliferation.

Hypothesized PIM-1 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->stat transcription Gene Transcription (Survival, Proliferation) stat->transcription pim1 PIM-1 bad Bad pim1->bad bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis compound 4-Chlorophenyl-2- pyridinylmethanol compound->pim1 transcription->pim1

Caption: Hypothesized inhibition of the PIM-1 signaling pathway.

References

A Comparative Guide to the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: Benchmarking Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 4-Chlorophenyl-2-pyridinylmethanol is a significant building block in the synthesis of various pharmaceutical compounds, including the antihistamine Bepotastine. This guide provides a comparative analysis of published methods for its synthesis, with a focus on yield, experimental protocols, and overall efficiency.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be achieved through several distinct chemical routes. The selection of a particular method often depends on factors such as desired yield, scalability, cost of reagents, and the need for stereoselectivity. Below is a summary of the most common methods with their reported yields.

Synthesis MethodStarting MaterialsKey ReagentsReported YieldNotes
Oxidation-Reduction 2-(p-chlorobenzyl)pyridine1. Potassium permanganate (KMnO₄) or Tin anhydride 2. Sodium borohydride (NaBH₄) or Potassium borohydride (KBH₄)60-97%[1][2]A two-step process that allows for the isolation of the ketone intermediate. The yield can be high depending on the specific reagents and conditions used.
Grignard Reaction Pyridine-2-carboxaldehyde, 4-BromochlorobenzeneMagnesium (Mg), Iodine (I₂)~75%[2][3]A direct, one-pot synthesis that forms the carbon-carbon bond in a single step.
Biocatalytic Reduction (4-Chlorophenyl)(pyridin-2-yl)methanoneAlcohol Dehydrogenase (e.g., from Kluyveromyces polysporus)>99% (ee), up to 99.6% yield[2]Provides high enantiomeric excess (>99%), which is crucial for pharmaceutical applications. Often performed in biphasic systems or microreactors to enhance efficiency.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and evaluation.

1. Oxidation-Reduction Method

This two-step synthesis first involves the oxidation of 2-(p-chlorobenzyl)pyridine to (4-chlorophenyl)(pyridin-2-yl)methanone, followed by the reduction of the ketone to the desired alcohol.

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

  • Materials: 2-(p-chlorobenzyl)pyridine, potassium permanganate, water, ethyl acetate, petroleum ether.

  • Procedure:

    • To a solution of 25g of 2-(p-chlorobenzyl)pyridine in 100ml of water, heat the mixture to 85°C with stirring.

    • Add 30g of potassium permanganate in portions, ensuring the temperature does not exceed 95°C.

    • Maintain the reaction at 85-95°C for 4 hours.

    • After the reaction, cool the mixture to 60°C and add 75ml of ethyl acetate.

    • Cool to 30°C and filter the mixture.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are concentrated.

    • Recrystallization from petroleum ether yields the ketone product.

  • Yield: Approximately 86% for this step[1]. A variation using dioxane as a solvent and tin anhydride as the oxidant reported a yield of 60%[1].

Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone

  • Materials: (4-chlorophenyl)(pyridin-2-yl)methanone, methanol, potassium borohydride, water, dichloromethane.

  • Procedure:

    • Dissolve 20g of the ketone from Step 1 in 50ml of methanol and cool to 20°C in an ice-water bath.

    • Add 1.7g of potassium borohydride in portions, keeping the temperature below 40°C.

    • Stir for 30 minutes, monitoring the reaction by TLC.

    • Remove the methanol under reduced pressure.

    • Add 100ml of water and 50ml of dichloromethane and stir for 30 minutes.

    • Separate the layers and extract the aqueous layer twice with dichloromethane.

    • The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the final product.

  • Yield: Approximately 97% for this step[1]. A similar procedure using sodium borohydride in ethanol reported a yield of 76%[1].

2. Grignard Reaction

This method provides a more direct route to the target molecule.

  • Materials: 4-bromochlorobenzene, magnesium turnings, iodine, pyridine-2-carboxaldehyde, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, ethyl acetate.

  • Procedure:

    • Activate magnesium turnings with a crystal of iodine in anhydrous THF under an inert atmosphere.

    • Add a solution of 4-bromochlorobenzene in anhydrous THF dropwise to form the Grignard reagent, 4-chlorophenylmagnesium bromide.

    • To the freshly prepared Grignard reagent, add a solution of pyridine-2-carboxaldehyde in anhydrous THF dropwise at a controlled temperature.

    • After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by silica gel column chromatography.

  • Yield: Approximately 75%[2][3].

Visualizing the Synthetic Workflow

To better illustrate the generalized process, the following diagrams outline the key stages of the described synthetic methods.

General Workflow for this compound Synthesis cluster_oxidation_reduction Oxidation-Reduction Method cluster_grignard Grignard Reaction Method A1 2-(p-chlorobenzyl)pyridine B1 Oxidation (e.g., KMnO4) A1->B1 C1 (4-Chlorophenyl)(pyridin-2-yl)methanone B1->C1 D1 Reduction (e.g., NaBH4) C1->D1 E1 This compound D1->E1 A2 Pyridine-2-carboxaldehyde + 4-Chlorophenylmagnesium bromide B2 Grignard Reaction A2->B2 C2 This compound B2->C2

Caption: Comparative workflows for the synthesis of this compound.

The selection of an optimal synthesis route will ultimately be guided by the specific requirements of the research or production goals, balancing factors of yield, cost, and the necessity for chiral purity. The data and protocols presented here offer a solid foundation for making an informed decision.

References

Structure-Activity Relationship of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 4-Chlorophenyl-2-pyridinylmethanol derivatives reveals key structural determinants for their biological activity, primarily as Histamine H1 receptor antagonists. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers and drug development professionals in the design of novel and potent therapeutic agents.

The this compound scaffold is a privileged structure in medicinal chemistry, most notably forming the core of the first-generation antihistamine Carbinoxamine and the second-generation antihistamine Bepotastine. SAR studies on this class of compounds have elucidated the critical roles of the para-substituted chlorophenyl ring, the 2-substituted pyridine ring, and the chiral methanol linker in modulating potency and selectivity.

Comparative Analysis of Derivative Activity

Key Structural Insights:

  • Aryl Groups (Ar and Ar'): The presence of a para-chloro substituted phenyl group and a 2-pyridyl group is a hallmark of potent antihistaminic compounds like Carbinoxamine.

  • Alkylamine Side Chain: Modifications to the terminal amine can influence both antihistaminic and anticholinergic activity, as well as sedative properties. For instance, an additional carbon atom between the oxygen and nitrogen atoms can lead to reduced sedative effects.

The following table summarizes the qualitative structure-activity relationships for this class of compounds.

Structural Moiety Modification Effect on Activity Reference Compound Example
Aryl Groups p-Chlorophenyl and 2-pyridylPotent H1 antihistamine activityCarbinoxamine
Carbon alpha to Ether Substitution of the methyl groupLeads to related potent compoundsDoxylamine
Alkylamine Chain Length Addition of a carbon between O and NLower sedative propertiesClemastine
Alkylamine Substituent Incorporation into a seven-membered ringHigher sedative propertiesSetastine
Alkyl Group at C-2' Increase in sizeDecrease in antihistaminic activity, increase in anticholinergic activity-
Alkyl Group at C-4' Introduction of substituentsDecrease in anticholinergic activity, increase in antihistaminic activity-

Experimental Protocols

To evaluate the antihistaminic activity of this compound derivatives, the following experimental protocols are typically employed:

Histamine H1 Receptor Binding Assay

This in vitro assay measures the ability of a compound to displace a radiolabeled ligand from the H1 receptor, thus determining its binding affinity.

  • Preparation of Membranes: Membranes are prepared from cells expressing the human histamine H1 receptor.

  • Binding Reaction: The membranes are incubated with a radioligand (e.g., [³H]mepyramine) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vivo Models of Allergy

Animal models are used to assess the in vivo efficacy of the compounds in reducing allergic reactions.

  • Animal Model: Guinea pigs or mice are commonly used.

  • Sensitization: Animals are sensitized with an allergen (e.g., ovalbumin).

  • Compound Administration: The test compound is administered orally or via injection prior to allergen challenge.

  • Allergen Challenge: Animals are challenged with the allergen to induce an allergic response (e.g., bronchoconstriction, vascular permeability).

  • Measurement of Response: The inhibition of the allergic response by the test compound is measured and compared to a control group.

Visualizing the SAR Workflow and Signaling Pathway

To better understand the process of SAR studies and the mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start This compound Scaffold Modification Systematic Structural Modification (e.g., R-group changes) Start->Modification Library Library of Derivatives Modification->Library InVitro In Vitro Assays (H1 Receptor Binding) Library->InVitro InVivo In Vivo Models (Allergy Models) InVitro->InVivo Tox Toxicity Assessment InVivo->Tox SAR_Analysis Structure-Activity Relationship Analysis Tox->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Modification Iterative Design

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds and Activates Gq_11 Gq/11 H1R->Gq_11 Activates Antagonist This compound Derivative (Antagonist) Antagonist->H1R Blocks Binding PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified Histamine H1 receptor signaling pathway and antagonist action.

Experimental_Workflow cluster_synthesis Synthesis of a Derivative cluster_purification Purification & Characterization cluster_testing Biological Testing Reactants Starting Materials: 4-Chlorophenylmagnesium bromide + Picolinaldehyde Reaction1 Grignard Reaction Reactants->Reaction1 Intermediate Intermediate: (4-chlorophenyl)(pyridin-2-yl)methanol Reaction1->Intermediate Reaction2 Reaction with 2-chloro-N,N-dimethylethanamine Intermediate->Reaction2 Product Final Product (e.g., Carbinoxamine) Reaction2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Binding_Assay H1 Receptor Binding Assay Characterization->Binding_Assay Functional_Assay Functional Cellular Assay Binding_Assay->Functional_Assay

Caption: Typical experimental workflow for synthesis and testing.

Safety Operating Guide

Proper Disposal of 4-Chlorophenyl-2-pyridinylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 4-Chlorophenyl-2-pyridinylmethanol, a synthetic intermediate used in pharmaceutical synthesis. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety Considerations

This compound is classified as harmful if swallowed.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClNO[1][2]
Molar Mass219.67 g/mol [3]
Density (Predicted)1.275±0.06 g/cm³[2]
GHS HazardH302: Harmful if swallowed[1]

Experimental Protocols: Disposal Procedure

The proper disposal of this compound, a halogenated organic compound, requires careful segregation and handling to comply with environmental regulations and ensure safety. The following step-by-step procedure should be followed:

  • Waste Segregation:

    • Designate a specific waste container for "Halogenated Organic Waste."

    • Do not mix this compound with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

    • Ensure incompatible materials are not mixed. For example, do not mix with strong oxidizing agents.

  • Container Selection and Labeling:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.

    • The container must be in good condition and free from cracks or damage.

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." If other halogenated wastes are added to the same container, their names and approximate concentrations should also be listed.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.

    • It is good practice to use secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).

    • The rinsate must be collected and disposed of as halogenated organic waste.

    • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.

  • Arranging for Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods. Be aware of your institution's limits on the volume of waste that can be stored in an SAA.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G Workflow for Disposal of this compound A Start: Have this compound Waste B Is it a solid or in solution? A->B C Collect in Halogenated Organic Solid Waste Container B->C Solid D Collect in Halogenated Organic Liquid Waste Container B->D Liquid/Solution E Is the container properly labeled? (Hazardous Waste, Halogenated, Chemical Name) C->E D->E F Label the container correctly E->F No G Store in designated Satellite Accumulation Area (SAA) with secondary containment E->G Yes F->G H Is the container full or ready for pickup? G->H H->G No, continue to add waste I Contact Environmental Health & Safety (EHS) for pickup H->I Yes J End: Waste properly disposed I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Chlorophenyl-2-pyridinylmethanol (CAS No. 27652-89-7), a key intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazard: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] While comprehensive toxicological data is limited, the chemical structure, a chlorinated phenyl and a pyridinyl group, suggests potential for skin and eye irritation.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to minimize exposure.

Body Part Personal Protective Equipment (PPE) Specifications and Recommendations
Eyes/Face Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Skin Chemical-resistant Lab CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Nitrile GlovesRecommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.
Respiratory Use in a well-ventilated area or fume hoodAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or dust. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for preventing accidents and maintaining the integrity of the compound.

Procedure Step-by-Step Guidance
Receiving and Inspection 1. Upon receipt, visually inspect the container for any damage or leaks. 2. Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.
General Handling 1. Conduct all handling of this compound within a certified chemical fume hood. 2. Avoid direct contact with skin, eyes, and clothing. 3. Prevent the formation of dust or aerosols. 4. Use compatible tools and equipment (e.g., spatulas, glassware). 5. Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage 1. Store in a tightly closed, properly labeled container. 2. Keep in a cool, dry, and well-ventilated area. 3. Store away from incompatible materials such as strong oxidizing agents.

Emergency and Disposal Plan

Preparedness for spills and a clear disposal pathway are non-negotiable components of laboratory safety.

Spill Response
Spill Size Procedure
Minor Spill (<10g) 1. Alert personnel in the immediate area. 2. Don appropriate PPE as outlined in the table above. 3. Contain the spill with an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). 4. Carefully scoop the absorbed material into a labeled, sealable hazardous waste container. 5. Decontaminate the area by wiping with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
Major Spill (>10g) 1. Evacuate the immediate area. 2. Alert your institution's emergency response team and the laboratory supervisor. 3. Restrict access to the spill area. 4. Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
Waste Disposal
Waste Type Disposal Protocol
Unused/Waste Chemical 1. Collect in a designated, properly labeled hazardous waste container. 2. The container should be compatible with the chemical and have a secure lid. 3. Follow your institution's and local regulations for chemical waste disposal. Do not pour down the drain.
Contaminated Materials 1. All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste. 2. Place these materials in a sealed, labeled hazardous waste bag or container.

Experimental Workflow Visualization

The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Obtain SDS Obtain & Review SDS Don PPE Don Appropriate PPE Obtain SDS->Don PPE Prepare Fume Hood Prepare & Verify Fume Hood Don PPE->Prepare Fume Hood Receive & Inspect Receive & Inspect Chemical Prepare Fume Hood->Receive & Inspect Transfer & Weigh Transfer & Weigh in Fume Hood Receive & Inspect->Transfer & Weigh Conduct Experiment Conduct Experiment Transfer & Weigh->Conduct Experiment Decontaminate Decontaminate Work Area & Equipment Conduct Experiment->Decontaminate Spill Occurs Spill Occurs Conduct Experiment->Spill Occurs Segregate Waste Segregate Chemical & Contaminated Waste Decontaminate->Segregate Waste Dispose Dispose via Institutional Protocol Segregate Waste->Dispose Evacuate & Alert Evacuate & Alert Spill Occurs->Evacuate & Alert Follow Spill Protocol Follow Spill Protocol Evacuate & Alert->Follow Spill Protocol Follow Spill Protocol->Decontaminate

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophenyl-2-pyridinylmethanol
Reactant of Route 2
4-Chlorophenyl-2-pyridinylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.